Product packaging for Americium chloride(Cat. No.:CAS No. 13464-46-5)

Americium chloride

Cat. No.: B081593
CAS No.: 13464-46-5
M. Wt: 349.42 g/mol
InChI Key: MFUXAFUUNKBLCU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Americium Chloride (AmCl₃) is a cornerstone compound in advanced nuclear and fundamental actinide chemistry research. It is an inorganic salt typically appearing as pink to light red, opaque hexagonal crystals . This reagent is primarily valued for its role in pyrochemical separation processes, where its distinct standard Gibbs free energy of formation enables the electrorefining and separation of americium from other actinides, such as plutonium, in molten salt systems . Research into its electrochemical behavior in molten chloride salts like the LiCl-KCl eutectic is critical for developing advanced nuclear fuel cycles and transmutation strategies aimed at reducing long-lived radioactive waste . In the realm of fundamental science, this compound serves as a vital starting material for spectroscopic studies, such as Extended X-ray Absorption Fine Structure (EXAFS), to probe the coordination chemistry and speciation of americium(III) ions in various environments . This research is essential for predicting the geochemical behavior of americium in scenarios like deep geological repositories for nuclear waste . The compound crystallizes in a hexagonal structure (isotypic with UCl₃), where the americium atom is nine-coordinate in a tricapped trigonal prismatic configuration . It also exists in a hydrated form, Americium(III) Chloride Hexahydrate (AmCl₃·6H₂O), which has a monoclinic crystal structure . Key Properties * Chemical Formula: AmCl₃ * Molar Mass: 349.42 g/mol * Appearance: Pink hexagonal crystals * Density: 5.87 g/cm³ * Melting Point: 715 °C This product is intended For Research Use Only . It is not for human or veterinary use, or for any form of personal application. Americium is a radioactive element, and all handling must be conducted by trained professionals in appropriately equipped and licensed facilities, following strict safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AmCl3-3 B081593 Americium chloride CAS No. 13464-46-5

Properties

CAS No.

13464-46-5

Molecular Formula

AmCl3-3

Molecular Weight

349.42 g/mol

IUPAC Name

trichloroamericium

InChI

InChI=1S/Am.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

MFUXAFUUNKBLCU-UHFFFAOYSA-K

SMILES

Cl[Am](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Am]

Synonyms

AMERICIUMCHLORIDE

Origin of Product

United States

Synthetic Methodologies for Americium Chloride

Aqueous Precipitation Pathways

Aqueous methods are fundamental in processing americium, often involving the dissolution of americium-containing materials in acidic solutions followed by specific chemical conversions.

The conversion of americium from nitrate (B79036) to chloride forms is a common step in purification and recovery processes. This is typically achieved by first lowering the nitrate concentration of the solution and then introducing a chloride medium. One procedure involves dissolving plutonium-containing solids, which include americium impurities, in hydrochloric acid to yield americium(III) chloride in the aqueous phase. lanl.gov Subsequently, processes like oxalate (B1200264) precipitation can be used to isolate the americium. lanl.govosti.gov

Direct reactions involving hydrochloric acid are employed to produce americium chloride from various precursors. For instance, impure americium dioxide (AmO₂) can be dissolved in 6M HCl to prepare an americium solution for further purification. osti.gov The separation and purification of americium are often carried out in concentrated hydrochloric acid media, such as 7M HCl, using techniques like solvent extraction and extraction chromatography.

In some synthetic routes, ternary chlorides of americium, such as K₂AmCl₅, Rb₂AmCl₅, and (NH₄)₂AmCl₅, are synthesized from hydrochloric acid solutions. These compounds can serve as precursors to americium trichloride (B1173362); for example, (NH₄)₂AmCl₅ can be thermally decomposed at 300 °C in a vacuum to yield AmCl₃. researchgate.net

Method Starting Material Reagent Key Conditions Product
Nitrate Conversion Americium in Nitrate SolutionHydrochloric Acid (HCl)Lowering of nitrate concentration prior to conversionAmericium(III) Chloride Solution
Oxide Dissolution Impure Americium Dioxide (AmO₂)6M Hydrochloric Acid (HCl)Dissolution for purificationThis compound Solution
Precursor Synthesis Americium in HCl SolutionCorresponding Chlorides (e.g., NH₄Cl)Evaporation and heating under HCl gasTernary Chlorides (e.g., (NH₄)₂AmCl₅)
Thermal Decomposition (NH₄)₂AmCl₅Heat300 °C in vacuumAmericium Trichloride (AmCl₃)

Direct Chlorination Techniques

Direct chlorination involves high-temperature, solid-state reactions to convert americium compounds, primarily oxides and nitrides, into anhydrous this compound.

The direct chlorination of americium oxides is a key method for producing anhydrous this compound, which is crucial for applications like pyrometallurgical reprocessing.

A novel and effective pathway for synthesizing americium trichloride involves the chlorination of americium oxide (Am₂O₃) using zirconium tetrachloride (ZrCl₄) as the chlorinating agent. researchgate.netosti.govans.org This reaction is conducted in a LiCl-KCl molten salt eutectic at 500 °C. researchgate.netosti.govinl.gov

The formation of AmCl₃ in the molten salt is confirmed using analytical techniques such as cyclic voltammetry and gamma spectroscopy. researchgate.netinl.gov A significant advantage of this method is that the byproduct, zirconium dioxide (ZrO₂), is a stable solid that is not electrochemically active and does not interfere with subsequent electrochemical processes. researchgate.netosti.govinl.gov This method also avoids the production of mixed hazardous-radioactive waste. researchgate.net

Parameter Value / Description
Starting Material Americium Oxide (Am₂O₃)
Chlorinating Agent Zirconium Tetrachloride (ZrCl₄)
Reaction Medium LiCl-KCl eutectic molten salt
Temperature 500 °C
Primary Product Americium Trichloride (AmCl₃)
Byproduct Zirconium Dioxide (ZrO₂)

High-purity americium trichloride can be synthesized via the reaction of americium nitride (AmN) with a metal chloride, such as cadmium chloride (CdCl₂). researchgate.netjaea.go.jp This solid-state reaction is performed by heating a mixture of the reactants at temperatures between 600 and 660 K under a dynamic vacuum. researchgate.netresearchgate.netjaea.go.jp

This method is advantageous as it does not require the use of corrosive reagents and yields a high-purity hexagonal AmCl₃ product, free from oxychloride contamination. researchgate.net The reaction of nitrides with cadmium chloride is considered a suitable method for the synthesis of high-purity actinide and lanthanide chlorides. researchgate.netjaea.go.jp

Parameter Value / Description
Starting Material Americium Nitride (AmN)
Chlorinating Agent Cadmium Chloride (CdCl₂)
Temperature 600–660 K
Condition Dynamic Vacuum
Product High-purity hexagonal Americium Trichloride (AmCl₃)

Chlorination of Americium Nitride with Metal Chlorides

Cadmium Chloride Reactions

A notable method for synthesizing high-purity americium trichloride (AmCl₃) involves the reaction of americium nitride (AmN) with cadmium chloride (CdCl₂). This process is conducted under a dynamic vacuum at temperatures ranging from 600 to 660 Kelvin. researchgate.netresearchgate.net The resulting product is hexagonal AmCl₃, which has been characterized by its lattice parameters, determined to be a₀=0.7390 nm and c₀=0.4215 nm. researchgate.netresearchgate.net A significant advantage of this synthetic route is the production of high-purity AmCl₃ samples that are free from oxychloride contamination, a common impurity in other methods. researchgate.netresearchgate.net Furthermore, this reaction is advantageous as it does not necessitate the use of corrosive reagents. researchgate.netresearchgate.net

ParameterValue
ReactantsAmericium Nitride (AmN), Cadmium Chloride (CdCl₂)
Temperature600–660 K
ConditionsDynamic Vacuum
ProductHexagonal Americium Trichloride (AmCl₃)
PurityHigh, free of oxychloride

Chlorination of Actinide Alloys in Carrier Salt Systems

The chlorination of actinide alloys within a carrier salt system presents another viable pathway for the synthesis of this compound. These systems are particularly relevant in the context of pyrochemical reprocessing of spent nuclear fuels.

A planned experimental approach for the synthesis of a mixed plutonium-americium chloride salt involves the chlorination of a plutonium-americium alloy using ammonium (B1175870) chloride (NH₄Cl) as the chlorinating agent within a sodium chloride (NaCl) carrier salt. inl.gov This method has been previously utilized for the successful synthesis of high-purity plutonium chloride-sodium chloride (PuCl₃-NaCl) and uranium chloride-sodium chloride (UCl₃-NaCl) fuel salts. inl.gov

In a specific experimental design, an 80wt% Pu - 20wt% Am metal alloy is the starting material. inl.gov To achieve a target salt composition of 0.40PuCl₃-0.09AmCl₃-0.50NaCl (molar fractions), approximately 100g of the alloy will be reacted with 67.7g of NH₄Cl and 24.4g of NaCl. inl.gov The ammonium chloride is added in a 1% excess to ensure complete reaction. inl.gov

The process involves several key steps:

Preparation: The Pu-Am alloy is first mechanically broken down into smaller pieces.

Particle Size Reduction: To increase the surface area for the reaction, a hydride-dehydride process is employed. inl.gov

Chlorination: The powdered alloy is mixed with NH₄Cl and NaCl and heated in a furnace. The temperature is initially ramped to 450°C and then to 700°C, where it is held for 60 minutes to facilitate the chlorination reactions. inl.gov

The primary reactions involved are the decomposition of ammonium chloride and the subsequent reaction of the resulting hydrogen chloride gas with the actinide metals. The NaCl acts as a "heat sink" to absorb some of the energy from the highly exothermic Pu-Cl reaction. inl.gov

ParameterValue
Alloy Composition80wt% Plutonium - 20wt% Americium
Chlorinating AgentAmmonium Chloride (NH₄Cl)
Carrier SaltSodium Chloride (NaCl)
Target Salt Composition (molar fraction)0.40PuCl₃-0.09AmCl₃-0.50NaCl
Reaction Temperature700°C

Purification Strategies in Synthesis

The purification of this compound is a critical step to ensure its suitability for downstream applications, such as in molten salt reactors or for target fabrication in transmutation research. The choice of purification strategy is often dictated by the synthetic route and the nature of the impurities present.

For the synthesis involving the reaction of americium nitride with cadmium chloride, the method itself is noted for producing high-purity AmCl₃, free from oxychloride contamination, without the need for corrosive reagents. researchgate.netresearchgate.net This suggests that extensive purification steps may not be necessary for this particular methodology.

In the context of chlorinating actinide alloys, purification becomes more complex. For instance, in a related synthesis of americium trichloride via the chlorination of americium oxide with zirconium tetrachloride in a LiCl-KCl molten salt, a zirconium oxide (ZrO₂) byproduct is formed. inl.gov Although not electrochemically active, this byproduct would need to be removed before the salt could be used for property measurements. inl.gov This highlights the need for purification steps to remove solid byproducts.

Electrorefining is a prominent technique for the separation of actinides. wikipedia.org An electrorefining method for americium(III) chloride has been investigated to separate mixtures of actinides, leveraging the differences in the standard Gibbs free energy of formation of the respective actinide chlorides. wikipedia.org This technique can be employed to remove americium from plutonium by melting the crude mixture with salts like sodium chloride. wikipedia.org In the electrorefining of plutonium, elements that are more electropositive than plutonium, such as americium, tend to concentrate in the molten salt electrolyte.

Furthermore, molten salt extraction (MSE) is a pyrochemical process used to separate americium from plutonium metal. This involves the selective oxidation of americium, which is then extracted into a molten salt phase.

Solution Chemistry and Complexation Behavior of Americium Chloride

Aqueous Solution Dynamics

In aqueous environments, the trivalent oxidation state, Am(III), is the most stable. The coordination environment of the americium ion is dominated by water molecules, but this can be altered by the presence of other ligands, such as chloride ions.

The americium(III) ion in aqueous solution exists as a hydrated cation, [Am(H₂O)ₙ]³⁺. The exchange of these coordinated water molecules with chloride ions from the solution is a key process in the formation of chloro-complexes. The extent of this ligand exchange is significantly influenced by temperature.

Research indicates that at ambient room temperature, the formation of americium-chloride complexes is not significant unless the chloride concentration is very high, typically greater than 8 M. psi.ch However, at elevated temperatures, the tendency for complex formation increases markedly. For instance, at 200 °C, a chloride concentration of just 3 M is sufficient to induce observable complex formation with Am(III). psi.ch This highlights that increasing temperature favors the substitution of water ligands by chloride ions.

The speciation of americium in aqueous solutions is directly dependent on the concentration of chloride ions. As the chloride concentration increases, a stepwise formation of chloro-complexes occurs, represented by the general formula [AmClₓ(H₂O)ₙ₋ₓ]³⁻ˣ.

Studies have shown that at low hydrochloric acid concentrations (below 2 M), the uptake of americium by extraction resins is minimal, indicating that americium exists predominantly as a hydrated cation or as lower-order chloro-complexes. rsc.org The formation of higher-order, more extractable anionic complexes like [AmCl₆]³⁻ requires much higher chloride concentrations. The impact of chloride on the speciation of trivalent actinides like americium becomes significantly more pronounced at higher temperatures. psi.ch This is a critical consideration in processes like nuclear waste partitioning where both temperature and ligand concentration can vary.

Molten Salt Chemistry

The chemistry of americium chloride in molten alkali metal chlorides is of significant interest for pyrochemical reprocessing of spent nuclear fuel. researchgate.net In these high-temperature, anhydrous environments, the coordination and redox chemistry of americium are vastly different from aqueous systems.

In the widely studied lithium chloride-potassium chloride (LiCl-KCl) eutectic mixture, americium exhibits rich electrochemical behavior. researchgate.netresearchgate.neteuropa.eu Studies using techniques like cyclic voltammetry have shown that the reduction of Am³⁺ to americium metal occurs in a two-step mechanism through a stable Am²⁺ intermediate: researchgate.neteuropa.eu

Am³⁺ + e⁻ ⇌ Am²⁺

Am²⁺ + 2e⁻ ⇌ Am⁰ (metal)

The stability of the Am(II) oxidation state is found to increase with rising temperature. researchgate.net The three oxidation states of americium—(III), (II), and (0)—are all stable within the LiCl-KCl eutectic at 743 K. researchgate.net Similar studies have been conducted in other eutectic systems, such as the NaCl-KCl-CsCl mixture, to understand the influence of the cationic composition of the molten salt on americium's properties. tandfonline.comtandfonline.com This fundamental understanding is essential for developing separation technologies, such as electrorefining, to remove americium from other actinides and fission products. researchgate.netresearchgate.net

In molten halide salts, the concept of acidity is often described in terms of "oxo-acidity," which is related to the activity of oxide ions (O²⁻) in the melt. mdpi.com The interaction of americium ions with these oxide anions can lead to the formation of both soluble and insoluble species, significantly impacting the chemical behavior of americium in the salt.

Investigations involving the titration of Am(III) solutions with oxide ion donors in LiCl-KCl eutectic have demonstrated the formation of a soluble americium oxy-species. researchgate.netresearchgate.net This species has been identified as the americium oxycation, AmO⁺. researchgate.netresearchgate.net The formation reaction can be represented as:

Am³⁺ + O²⁻ ⇌ AmO⁺

Upon further addition of oxide ions, the solubility limit is exceeded, leading to the precipitation of insoluble compounds. researchgate.netresearchgate.net Potentiometric titrations have confirmed the existence of AmO⁺ and the subsequent precipitation of americium oxychloride (AmOCl) and americium oxide (Am₂O₃). researchgate.netresearchgate.netiaea.org The formation of these oxy-species is a critical factor in controlling americium solubility and recovery in pyrochemical processes. tandfonline.comtandfonline.com

Interactive Data Table: Americium Species in Molten LiCl-KCl Eutectic

The table below summarizes the key americium species identified in LiCl-KCl molten salt and the conditions under which they are observed.

SpeciesFormulaOxidation StateEnvironment/ConditionsMethod of Observation
Americium(III) ionAm³⁺+3Dissolved in LiCl-KClCyclic Voltammetry
Americium(II) ionAm²⁺+2Stable intermediate during reductionCyclic Voltammetry
Americium metalAm⁰0Final reduction productCyclic Voltammetry
Americium oxycationAmO⁺+3Soluble species upon O²⁻ additionPotentiometric Titration
Americium oxychlorideAmOCl+3Precipitate at higher O²⁻ concentrationPotentiometric Titration

Oxo-Acidity and Oxygen Anion Interactions

Precipitation Equilibria of Americium Oxychlorides and Oxides

The interaction of americium cations with oxygen anions in molten chloride salts leads to the formation of americium oxides and oxychlorides. tandfonline.com In molten alkali chloride mixtures (NaCl-KCl-CsCl and NaCl-CsCl) at temperatures between 550-700°C, potentiometric titration has been used to study these interactions. tandfonline.com The process can involve the reaction of water vapor with anions in the molten salt to produce oxide ions, which then react with this compound to precipitate americium oxychloride and/or oxide. google.com

In some processes, it is possible to form solid solutions of actinide and lanthanide oxychlorides. For instance, co-precipitation can result in a mixed cerium-neodymium oxychloride. google.com If the desired product is the oxide, a subsequent calcination step under air can be employed to convert any precipitated oxychlorides into their corresponding oxides. google.com The formation of plutonium oxychloride has been observed in molten salts, appearing as a blue-green colored salt layer. osti.gov The synthesis of americium trichloride (B1173362) itself can start from americium oxide (Am₂O₃), which is chlorinated using agents like zirconium tetrachloride (ZrCl₄) in a LiCl-KCl molten salt at 500°C, producing zirconium oxide (ZrO₂) as a byproduct. inl.gov

Thermodynamics of Molten Salt Systems

The thermodynamic properties of this compound are crucial for its application in pyrochemical reprocessing of nuclear fuel. AmCl₃ is noted for its volatility, with a significant vapor pressure at temperatures above 775–800°C. inl.gov Its volatility is considerably higher than that of plutonium trichloride (PuCl₃), being 166 times more volatile at 1000 K. inl.gov However, when mixed with other chlorides like NaCl, a negative enthalpy of mixing is predicted, which tends to lower the volatility of AmCl₃ in the solution. inl.gov

In molten LiCl-KCl eutectic, the standard potential of the Am(III)/Am(II) and Am(II)/Am redox couples have been determined using cyclic voltammetry. researchgate.net Thermodynamic properties for Am³⁺ and Am²⁺ have been calculated, allowing for the estimation of activity coefficients in this molten salt system. researchgate.net The study of americium behavior in molten salts is essential for developing separation techniques, such as the selective extraction of actinides from lanthanides into a molten aluminum phase. researchgate.net The goal of these thermodynamic studies is often to support the development of molten salt reactors and associated fuel cycles. inl.govresearchgate.net

Coordination Chemistry of Americium(III) in Chloride Environments

Inner-Sphere Chloride Ligand Coordination

In aqueous solutions, the coordination of chloride ions to the Americium(III) ion is highly dependent on the chloride concentration and temperature. At room temperature and low to moderate chloride concentrations (e.g., 3.0 M), there is an absence of inner-sphere americium(III) chloride complexes. kit.eduresearchgate.net However, as the temperature increases significantly, chloride ligands enter the inner coordination sphere. For example, at 200°C in a 3.0 M chloride solution, Am(III) is coordinated by approximately two chloride ligands. kit.eduresearchgate.net In highly concentrated chloride solutions, such as approximately 14 M LiCl, inner-sphere chloride complexation is observed even at room temperature, with an average of 1.8 chloride ions coordinating to each Am(III) ion. capes.gov.brosti.govnih.govacs.org This is accompanied by a loss of water molecules from the inner coordination sphere. capes.gov.brosti.govacs.org In 11 M HCl, Am(III) coordinates approximately 0.8 inner-sphere chloride ligands. osti.gov

Spectroscopic Probes of Coordination Geometry (e.g., EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local coordination environment of americium in solution. EXAFS studies on Am(III) in chloride media have provided detailed structural parameters. In dilute chloride solutions, Am(III) is fully hydrated, with an Am-O bond distance of about 2.48 Å and a hydration number of approximately 10.3. capes.gov.brosti.govresearchgate.netacs.org

As conditions change, EXAFS data reveals the formation of chloride complexes. At 200°C in 3 M chloride, the Am-Cl bond distance for the two coordinated chloride ligands is 2.78 Å. kit.eduresearchgate.net In concentrated LiCl solutions (around 14 M), the Am-Cl bond length for the inner-sphere complex is found to be 2.81 Å. capes.gov.brosti.govnih.govacs.org These studies confirm that at elevated temperatures or very high chloride concentrations, chloride ions displace water molecules in the first coordination shell of Am(III). psi.ch For instance, at 200°C, a chloride concentration of 3 M is sufficient to induce significant complex formation, a condition under which no such complexation is observed at room temperature. psi.ch

Below is an interactive table summarizing the EXAFS data for Am(III) coordination in various chloride environments.

ConditionCoordination Number (O)Am-O Distance (Å)Coordination Number (Cl)Am-Cl Distance (Å)Source(s)
Low [Cl⁻]10.32.480- capes.gov.br, osti.gov, acs.org
3.0 M [Cl⁻], 25-90°C9-102.44-2.480- kit.edu, researchgate.net
3.0 M [Cl⁻], 200°C--2.42.78 kit.edu, psi.ch, researchgate.net
~14 M LiCl--1.82.81 capes.gov.br, osti.gov, nih.gov, acs.org
11 M HCl--0.8- osti.gov

Comparison with Other Trivalent Actinides and Lanthanides

The coordination chemistry of Am(III) in chloride media shows both similarities and differences when compared to other trivalent f-elements. The actinide ions Am(III) and Cm(III) exhibit similar structural effects to the early trivalent lanthanide ions (like La³⁺, Ce³⁺, Nd³⁺, and Eu³⁺), where chloride ions replace water molecules in the inner coordination sphere at high chloride activities. capes.gov.brosti.govnih.govacs.org In approximately 14 M LiCl, Am³⁺ coordinates 1.8 chloride ions while Cm³⁺ coordinates 2.4. capes.gov.brosti.govnih.gov

Interestingly, this trend of chloride complexation appears to increase across the early part of the actinide series, as Pu³⁺ showed no significant chloride complexation under similar conditions. capes.gov.brresearchgate.net Conversely, the extent of chloride complexation decreases across the lanthanide series, with later lanthanides like Yb³⁺ showing no inner-sphere chloride complexation in concentrated LiCl. capes.gov.brosti.govacs.org A direct comparison between Ac(III) and Am(III) in 11 M HCl revealed that Ac(III) coordinates significantly more inner-sphere chloride ligands (3.2 ± 1.1) than Am(III) (0.8 ± 0.3), highlighting diverse reactivity among the +3 actinides. osti.gov These differences are often attributed to the actinide and lanthanide contractions and the resulting changes in ionic radii and charge density. chemistryviews.org

Redox Chemistry of Americium Ions in Chloride Media

The redox chemistry of americium in chloride media is of significant interest for nuclear fuel reprocessing and waste management. iaea.org In aqueous solutions, americium is most stable in the +III oxidation state. acs.org However, under specific conditions, it can be oxidized to higher states. In concentrated NaCl solutions (> 1 M), the alpha radiation from americium itself can induce the oxidation of chloride ions, creating a highly oxidizing environment. energy.gov This radiolytically-generated oxidizing medium can oxidize Am(III) to Am(V). energy.gov

The kinetics of this oxidation depend on the alpha-radiation dose, NaCl concentration, and the pH of the solution. energy.gov For example, in a 3 M NaCl solution, Am(III) is completely oxidized to Am(V) at a pH greater than 8. energy.gov Americium(V) is reported to be stable at this higher pH. energy.gov The oxidation of Am(III) to higher valence states is a key step in certain separation schemes, as the chemistry of Am(V) and Am(VI) differs significantly from that of the trivalent state. acs.org While Am(III) is difficult to oxidize, agents like sodium chlorite (B76162) (NaClO₂) are used in the processing of plutonium and americium to manipulate their oxidation states for separation purposes. rsc.org

Am(III)/Am(II) and Am(II)/Am(0) Redox Couples

The electrochemical behavior of americium in chloride melts is characterized by a two-step reduction mechanism where Americium(III) is first reduced to Americium(II), which is then subsequently reduced to americium metal, Am(0). researchgate.net This process has been investigated using transient electrochemical techniques, such as cyclic voltammetry, in various molten salt systems. researchgate.netresearchgate.net

In a NaCl–2CsCl melt at 823 K, the formal standard potentials for the Am(III)/Am(II) and Am(II)/Am(0) redox couples have been determined to be -2.73 V and -2.97 V, respectively, versus a Cl₂/Cl⁻ reference electrode. researchgate.net Studies in LiCl-KCl eutectic melts have also been conducted to understand these redox couples. researchgate.netresearchgate.net At 733 K in a LiCl-KCl eutectic, the formal standard potentials for Am³⁺/Am²⁺ and Am²⁺/Am⁰ were determined. researchgate.net Another study in LiCl-KCl eutectic estimated the standard potential of the Am(II)/Am(0) couple to be -1.642 V. researchgate.net The reduction of Am(III) to Am(II) was observed at a potential approximately 0.48 V more positive than the Am(II)/Am(0) couple. osti.gov

The stability of the different oxidation states is a key aspect of americium's solution chemistry. It has been noted that performing experiments with americium is complicated by its dual valency (divalent and trivalent) and its radioactivity, which can lead to auto-oxidation of Am(II) to Am(III). osti.gov In the presence of the metal, Am(II) is considered the electrochemically stable species. osti.gov

The following table summarizes the reported redox potentials for americium couples in different molten chloride salt systems.

Redox CoupleMolten Salt SystemTemperature (K)Potential (V)Reference ElectrodeCitation
Am(III)/Am(II)NaCl–2CsCl823-2.73Cl₂/Cl⁻ researchgate.net
Am(II)/Am(0)NaCl–2CsCl823-2.97Cl₂/Cl⁻ researchgate.net
Am(II)/Am(0)LiCl–KCl eutecticNot Specified-1.642Not Specified researchgate.net
Am(II)/Am(0)Not SpecifiedNot Specified-2.86Not Specified osti.gov

Disproportionation Reactions of Americium(II) Chlorocomplexes

The stability of americium(II) in chloride media is influenced by temperature and its potential to undergo disproportionation. The disproportionation reaction for Am(II) can be represented as:

2 Am(II) ⇌ Am(III) + Am(I) (or other species)

Research has shown that the stability of Am(II) chlorocomplexes increases as the temperature rises. researchgate.net This suggests that at lower temperatures, the equilibrium may favor the disproportionation of Am(II). The disproportionation equilibrium constant for Am(II) has been calculated, indicating this temperature-dependent stability. researchgate.net The presence of multiple valency states, specifically Am(II) and Am(III), in chloride medium makes the metallic recovery of americium onto inert cathodes challenging due to the potential for a disproportionation reaction involving the deposited Am metal. researchgate.net

In strongly acidic solutions, Am(V) is known to disproportionate into Am(III) and AmO₂²⁺. acs.org However, for americium(II) chlorocomplexes, the primary reaction of concern in molten salts is its stability relative to the Am(III) state and americium metal.

Radiolytic Oxidation Studies

The intense alpha radiation of americium isotopes, particularly ²⁴¹Am, can induce redox reactions in solution, a process known as radiolysis. acs.orgosti.gov In chloride solutions, this phenomenon leads to the oxidation of Am(III).

Studies have demonstrated the radiolytic oxidation of Am(III) to Am(V) in sodium chloride solutions. acs.orgosti.gov This oxidation is attributed to the effects of alpha radiation on the solution components. osti.gov The process is believed to be mediated by oxidizing species generated from the reaction between radiolytically produced hydroxide (B78521) radicals (OH•) and chloride ions (Cl⁻). tandfonline.com The oxidation of Am(III) by the chloride radical anion (•Cl₂⁻) has been reported in pulse radiolysis experiments. acs.org

The solubility of ²⁴¹Am has been observed to be significantly higher in 4M NaCl media compared to 0.1M NaCl, a finding consistent with the radiolytic oxidation of Am(III) to the more soluble Am(V) state. osti.gov The addition of a reducing agent can lower this solubility, further supporting the occurrence of oxidation. osti.gov In solutions with high alpha activity, the oxidation of chloride ions creates a potent oxidizing environment capable of converting Am(III) to Am(V). tandfonline.com This radiolytic oxidation behavior is a crucial consideration in predicting the long-term environmental behavior and migration of americium in saline environments. osti.govtandfonline.com

Advanced Spectroscopic Characterization of Americium Chloride Systems

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a sample. It is particularly valuable for studying materials like americium chloride, where understanding the behavior of the actinide element is crucial. XAS is divided into two main regions: the Extended X-ray Absorption Fine Structure (EXAFS) and the X-ray Absorption Near-Edge Structure (XANES).

Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure

EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms.

Studies on americium(III) chloride in aqueous solutions have utilized EXAFS to characterize the inner sphere coordination. In dilute chloride solutions, the Am(III) ion is primarily hydrated. One study determined the hydration number to be 10.3 with an Am-O bond length of 2.48 Å. acs.org As the chloride concentration increases significantly (e.g., in ~14 M LiCl), chloride ions enter the inner coordination sphere, replacing water molecules. acs.org In such concentrated solutions, an average of 1.8 chloride ions were found to coordinate with Am(III) at a bond distance of 2.81 Å. acs.org

High-temperature EXAFS studies have revealed the impact of temperature on americium(III) chloride complexation. psi.chresearchgate.net While at room temperature high chloride concentrations (> 8 M) are needed to form inner-sphere complexes, at 200 °C, a 3 M chloride concentration is sufficient for complex formation. psi.ch At this elevated temperature, EXAFS analysis indicated that Am(III) is coordinated by approximately 2.4 chloride ligands. psi.ch This demonstrates that chloride complexation of trivalent actinides becomes significantly more favorable at higher temperatures. psi.ch

A comparative EXAFS study of Ac(III) and Am(III) in 11 M HCl solution highlighted differences in their coordination. nih.gov For Am(III) under these conditions, the EXAFS data were consistent with previous findings, showing coordination by both water and chloride ions. nih.gov The Am-O and Am-Cl bond distances were determined to be 2.48(1) Å and 2.75(3) Å, respectively. nih.gov In contrast, Ac(III) showed a higher number of inner-sphere chloride ions (3.2 ± 1.1) at a longer bond distance of 2.95(3) Å, reflecting the larger ionic radius of actinium. nih.gov

Table 1: Selected EXAFS Data for Americium(III) Chloride Systems

SystemCoordination ShellCoordination Number (N)Bond Distance (R) in ÅReference
Am(III) in dilute aqueous solutionAm-O10.32.48 acs.org
Am(III) in ~14 M LiClAm-Cl1.82.81 acs.org
Am(III) in 3 M Cl⁻ at 200 °CAm-Cl2.4- psi.ch
Am(III) in 11 M HClAm-O-2.48(1) nih.gov
Am(III) in 11 M HClAm-Cl-2.75(3) nih.gov

X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure

The XANES region of the absorption spectrum provides information about the oxidation state and coordination geometry of the absorbing atom. The Am L₃-edge XANES spectra are characterized by a prominent absorption peak, often called a "white line," superimposed on the absorption edge. nih.govresearchgate.net These features arise from electric-dipole allowed electronic transitions, primarily from the 2p core level to unoccupied states with 6d character (e.g., 2p → 6d). nih.govresearchgate.net

Changes in the chemical environment of the americium ion are reflected in the XANES spectra. For example, a noticeable difference is observed between the L₃-edge XANES spectrum of the Am(III) aquo ion and its chloride complex in concentrated HCl. researchgate.netresearchgate.net The displacement of water molecules by chloride ions in the inner coordination sphere leads to shifts in the energy and intensity of the white line. researchgate.net

XANES has also been used to study the electronic state of americium in solid-state systems. In mixed uranium-americium oxides, Am L₃-edge XANES is a key tool for determining the valence state of americium (typically Am(III) or Am(IV)). researchgate.net The energy position of the absorption edge and the features of the second derivative of the spectrum are compared to those of standard compounds like Am₂O₃ (for Am³⁺) and AmO₂ (for Am⁴⁺) to identify the oxidation state. researchgate.net

Ligand K-edge XAS for Covalent Bonding Analysis

While metal-edge XAS probes the metal's perspective, ligand K-edge XAS offers a direct view of the ligand's contribution to bonding. acs.org Chlorine K-edge XAS, specifically, has been employed to quantify the degree of covalent bonding in metal-chloride interactions. nih.govacs.orgresearchgate.net This technique measures transitions from the chlorine 1s core orbital to unoccupied molecular orbitals. acs.org The intensity of the pre-edge features in these spectra is directly proportional to the amount of chlorine 3p character mixed into the metal's d and f orbitals, thus providing a direct measure of covalency. acs.orglanl.gov

A seminal study on the [AmCl₆]³⁻ complex used Cl K-edge XAS to investigate the long-debated role of 5f orbitals in americium bonding. nih.govacs.orglanl.govosti.gov The experiments revealed mixing of Cl 3p orbitals with both the Am 5f and 6d orbitals. nih.govacs.orgresearchgate.net The results showed that while the contribution from the 6d orbitals was more substantial, the covalency involving the Am 5f orbitals was greater than that of the 4f orbitals in the analogous europium complex, [EuCl₆]³⁻. nih.govacs.orglanl.gov This provided direct experimental confirmation of Seaborg's hypothesis from 1954 regarding the covalent character of Am-Cl bonds. nih.govacs.orgosti.gov

The analysis determined that the mixing between Am 6d and Cl 3p orbitals resulted in 10.3(9)% Cl 3p-character per bond. lanl.gov The Cl K-edge spectrum for [AmCl₆]³⁻ showed a low-energy pre-edge feature (AmA) at 2823.0 eV, which was attributed to transitions into orbitals with Am 5f and Cl 3p character. lanl.gov The intensity of this feature was significantly larger than in the corresponding europium complex, highlighting the greater 5f orbital involvement in bonding for americium. lanl.gov

Table 2: Cl K-edge XAS Features for [AmCl₆]³⁻

FeatureEnergy (eV)AssignmentCl 3p Character per Bond (%)Reference
AmA2823.0Transition to MOs with Am 5f character- lanl.gov
AmB-Transition to MOs with Am 6d (t₂g) character10.3(9) lanl.gov
AmC2825.4Multiple contributions (Am 7s, 7p, 6d (eg))- lanl.gov

Optical Absorption Spectroscopy

Optical absorption spectroscopy, often conducted in the UV-Vis-NIR regions, investigates electronic transitions between f-orbitals within the americium ion. The absorption spectra of Am(III) compounds are known for their sharp, narrow absorption bands, which is a characteristic of f-f transitions. dtic.mil

For hydrated this compound, absorption spectra have been measured at room temperature and at low temperatures. dtic.milaip.orgescholarship.org The main absorption peak for Am(III) in solution is found around 503 nm. In the solid state, such as in AmCl₃, this peak is resolved into multiple components. dtic.mil Low-temperature studies of anhydrous AmCl₃, AmBr₃, and AmI₃ showed that the absorption bands generally shift to lower energies (a bathochromic shift) as the halide changes from chloride to iodide. aip.org

Detailed analysis of the optical absorption spectrum of Am³⁺ in an octahedral [AmCl₆]³⁻ complex at liquid helium temperature allowed for the assignment of various electronic transitions and the derivation of crystal field parameters. iaea.org The spectrum of Am(III) typically shows characteristic absorption maxima around 504 nm and 811 nm. wikipedia.org These transitions, such as the ⁷F₀ → ⁵L₆ and ⁷F₀ → ⁵F₄ transitions, are sensitive to the coordination environment of the Am³⁺ ion. lanl.gov

Electronic Transition Analysis in Solutions and Crystalline Forms

The electronic structure of the americium(III) ion (Am³⁺), with its 5f⁶ configuration, gives rise to a complex series of absorption bands, primarily due to f-f transitions. These transitions, while formally forbidden, are observable and provide significant insight into the ion's coordination environment.

In aqueous solutions, such as perchloric or hydrochloric acid, Am(III) exhibits a characteristic and intense absorption peak around 503 nm. wikipedia.orgnih.govuni.lu This prominent peak is assigned to the ⁷F₀ → ⁵L₆ transition and is a hallmark of the trivalent americium ion in solution. wikipedia.org The intensity and position of this and other f-f transition bands are sensitive to the chemical environment, including the nature and concentration of complexing ligands like chloride or nitrate (B79036) ions. nih.govwikipedia.orglanl.gov For instance, increasing the concentration of certain electrolytes can alter the hydration zones of the Am³⁺ ion, leading to shifts in the molar absorptivity of its key absorption peaks. nih.gov

Studies comparing solution-phase spectra with those of solid, crystalline forms of this compound show both similarities and key differences. wikidata.org When Am(III) is incorporated into a crystal lattice, such as in hydrated this compound or when doped into LaCl₃ crystals, the absorption peaks can exhibit significant splitting. wikipedia.orgwikipedia.org This is attributed to the effect of the crystal field on the 5f orbitals. For example, the strong absorption region around 500 nm, which appears as a single broad peak in solution, can resolve into multiple, sharper components in a crystalline matrix at room temperature, a phenomenon that becomes even more pronounced at lower temperatures. wikipedia.org

Luminescence spectroscopy further characterizes the electronic levels of Am(III). wikipedia.org Upon excitation, americium complexes can display sensitized metal-centered luminescence. wikipedia.org The emission spectrum is characterized by transitions from excited states, such as the ⁵D₁ state, to lower levels of the ⁷F manifold (e.g., ⁵D₁ → ⁷F₁). wikipedia.org The lifetimes of these emissions are typically very short, in the nanosecond range. wikipedia.org Analysis of these luminescence and absorption spectra, including in different host crystals like Cs₂NaLuCl₆, allows for the detailed assignment of electronic energy levels and the study of vibronic coupling between the actinide's electronic transitions and the vibrational modes of its ligands. wikipedia.orgnih.gov

Table 1: Key Electronic Transitions of Am(III) in Aqueous Solution An interactive data table is available in the online version of this article.

Transition Wavelength (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Medium
⁷F₀ → ⁵L₆ ~503 ~300-400 0.1 M HClO₄
⁷F₀ → ⁷F₆ ~812 ~60-70 0.1 M HClO₄
⁷F₀ → ⁵G₂' ~450-470 Low Dilute Acid
⁷F₀ → ⁷F₅ Not specified Low Dilute Acid

Note: Molar absorptivity values can vary significantly with changes in solution composition and acidity. nih.govelementschina.com

Mass Spectrometry for Chemical Analysis

Mass spectrometry is a critical tool for the chemical and isotopic analysis of this compound, providing high sensitivity and specificity for various applications, from nuclear fuel cycle monitoring to environmental trace analysis. researchgate.netnih.govismas.in

Thermal Ionization Mass Spectrometry (TIMS)

Thermal Ionization Mass Spectrometry (TIMS) is a well-established technique for high-precision isotopic analysis of americium. nih.govismas.in In TIMS, a purified sample of this compound is deposited onto a metal filament (often rhenium). ismas.in The filament is heated to a high temperature, causing the sample to evaporate and ionize. The resulting ions are then accelerated into a mass analyzer. TIMS is regularly employed to determine the isotopic composition and concentration of americium in spent nuclear fuel materials. ismas.in Special sample loading techniques, such as using porous iridium granules on the filament, have been developed to enhance the ionization efficiency for americium, which can be as high as 3%. ismas.in This enhancement is crucial for analyzing samples with small amounts of americium. ismas.in

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the concentration of americium isotopes, particularly at trace and ultra-trace levels in environmental and biological samples. researchgate.netnih.gov The sample, typically in a liquid form, is introduced into a high-temperature argon plasma (up to 10,000 K), which atomizes and ionizes the americium. lucideon.com A key challenge in ICP-MS analysis of americium, specifically ²⁴¹Am, is the presence of isobaric interferences (ions with the same mass-to-charge ratio), such as ²⁴¹Pu, and polyatomic interferences like ²⁰⁵Pb³⁶Ar⁺ or ²⁰⁴Pb³⁷Cl⁺. researchgate.netresearchgate.net To overcome these interferences, advanced ICP-MS systems, such as those with collision/reaction cells or sector-field mass analyzers capable of high resolution, are employed. researchgate.netornl.gov Isotope dilution, where a known amount of a different isotope (e.g., ²⁴³Am) is added to the sample, is a common quantification strategy that yields highly accurate results. researchgate.net

Resonance-Ionization Mass Spectrometry (RIMS)

Resonance-Ionization Mass Spectrometry (RIMS) offers exceptional elemental and isotopic selectivity for americium analysis. researchgate.netmat-cs.com This technique uses precisely tuned lasers to selectively excite and ionize atoms of a specific element. osti.gov The process typically involves multiple steps, where photons from the lasers sequentially excite the target americium atoms to higher energy levels until they are ionized. cern.ch Because the laser wavelengths are tuned to the unique electronic transitions of americium, other elements in the sample are not ionized, effectively eliminating isobaric interferences. nih.gov RIMS is capable of detecting americium down to the femtogram level and can resolve isotopes like ²⁴¹Am and ²⁴¹Pu by delaying the ionization scheme for one of the elements, which shifts its arrival time at the detector. nih.gov This makes it a powerful tool for analyzing complex samples like spent nuclear fuel without prior chemical separation. nih.gov

Accelerator-Based Mass Spectrometry (AMS)

Accelerator Mass Spectrometry (AMS) is the most sensitive technique for detecting long-lived radioisotopes, including americium. cern.chmeasurlabs.com It combines a mass spectrometer with a particle accelerator. cern.ch Negative ions (e.g., AmO⁻) are generated from the sample in an ion source, accelerated to high energies (mega-electron-volts), and passed through a "stripper" (a thin foil or gas) that removes several electrons, destroying any molecular isobars that would otherwise interfere with the measurement. iaea.org The resulting highly charged positive ions are then further accelerated and analyzed. AMS can achieve detection limits in the sub-femtogram range for americium and curium isotopes, making it ideal for ultra-trace analysis in bioassay and environmental monitoring applications. iaea.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to study the speciation of this compound in solution. researchgate.netismas.in It allows for the transfer of intact complex ions from the liquid phase to the gas phase with minimal fragmentation. ismas.inhbni.ac.in This capability is invaluable for investigating the stoichiometry and stability of americium complexes with various ligands, which is crucial for developing separation processes in nuclear waste management. researchgate.netismas.in By analyzing the mass-to-charge ratio of the ions produced, researchers can identify the different species present in the solution, such as [AmCl(H₂O)ₓ]²⁺ or other complexed forms, providing direct insight into the coordination chemistry of americium in different chemical environments. iaea.org

Knudsen Effusion Mass Spectrometry (KEMS) for Gas-Phase Studies

Knudsen Effusion Mass Spectrometry (KEMS) is a high-temperature vacuum technique employed to study the thermodynamics of vaporization processes. researchgate.netnih.gov In this method, a sample of this compound is placed in a Knudsen cell, an isothermal container with a small orifice. As the cell is heated, the this compound vaporizes, and the gaseous species effuse through the orifice, forming a molecular beam. This beam is then directed into the ion source of a mass spectrometer, where the effusing species are ionized and their mass-to-charge ratios are analyzed.

The intensity of the measured ion signals is proportional to the partial pressure of the corresponding gaseous species within the Knudsen cell. By measuring these ion intensities as a function of temperature, key thermodynamic data, such as vapor pressures and enthalpies of sublimation or vaporization, can be derived. researchgate.net KEMS studies are critical for understanding the gas-phase chemistry of americium and its compounds, including the identification of vapor species and their stabilities at elevated temperatures. researcher.lifeismas.innih.gov This information is fundamental for assessing the behavior of americium-containing materials in high-temperature environments, such as during nuclear fuel processing or under accident conditions. researchgate.net Research efforts have focused on improving KEMS instrumentation through advancements like laser heating and enhanced data acquisition to improve the accuracy of thermodynamic measurements. nih.gov

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) stands out for its exceptional mass resolving power and accuracy. yale.eduwikipedia.orgnih.govwikidata.org This technique confines ions in a Penning trap using a strong, uniform magnetic field and a weak electric field. wikipedia.org The trapped ions are excited into a circular path, and their cyclotron frequency—the frequency at which they orbit—is measured. This frequency is inversely proportional to the ion's mass-to-charge ratio. yale.edu A detector picks up the image current from the orbiting ion packets, producing a time-domain signal known as a free induction decay (FID). A Fourier transform converts this signal into a mass spectrum with extremely high resolution. yale.eduwikipedia.org

The high precision of FTICR-MS is invaluable for the analysis of actinide compounds like this compound. nih.govstanford.edu It allows for the unambiguous determination of the elemental composition of ions and the differentiation between various isotopes. Gas-phase studies using FTICR-MS provide insights into the intrinsic chemical properties of americium ions, free from solvent effects. researcher.lifeismas.innih.gov By studying ion-molecule reactions within the FTICR cell, researchers can probe the fundamental reactivity and electronic structure of this compound species, which is crucial for understanding the behavior of 5f electrons in actinides. ismas.innih.gov

Laser-Based Reflectron Time-of-Flight Mass Spectrometry (R-ToF)

Laser-Based Reflectron Time-of-Flight Mass Spectrometry (R-ToF) is a sensitive mass spectrometry technique often used for the analysis of complex samples. The process typically involves laser desorption to gently lift intact neutral molecules from a surface, followed by a second laser pulse for soft ionization, which minimizes fragmentation. The newly formed ions are then accelerated into a time-of-flight tube.

A key component, the reflectron or ion mirror, is used to increase the flight path of the ions and to correct for differences in their initial kinetic energies. This results in ions of the same mass-to-charge ratio arriving at the detector at nearly the same time, significantly enhancing mass resolution. R-ToF has been highlighted as a technique for investigating the gas-phase chemistry of americium and its compounds. researcher.lifeismas.innih.gov Its high sensitivity is advantageous when only small amounts of sample are available. chalmers.se This method can provide information on the molecular weight and fragmentation patterns of this compound, contributing to the fundamental understanding of actinide chemistry. ismas.innih.gov

Gamma Spectroscopy for Compositional and Isotopic Confirmation

Gamma spectroscopy is a non-destructive analytical method used to identify and quantify gamma-emitting radionuclides. The technique is based on the principle that radioactive isotopes decay by emitting gamma rays with discrete, characteristic energies. By detecting these gamma rays and measuring their energies, the specific radionuclides present in a sample can be identified.

A typical gamma spectroscopy setup includes a detector (often a high-purity germanium detector for high resolution), electronics for signal processing, and a multichannel analyzer to generate a spectrum of gamma-ray intensity versus energy. For this compound, this technique is essential for verifying the isotopic composition. iaea.org The most prevalent isotope, Americium-241 (²⁴¹Am), has a distinct gamma emission at 59.5 keV, which allows for its straightforward identification and quantification. inl.gov

This method is crucial in nuclear forensics for confirming the presence and quantity of specific americium isotopes in a sample. For example, the synthesis of americium trichloride (B1173362) has been confirmed using gamma spectroscopy. nih.gov While alpha spectrometry is also a common method for americium analysis, gamma spectroscopy can be a simpler and faster alternative, although care must be taken to account for the self-absorption of low-energy gamma rays in dense samples. inl.gov

Electrochemical Studies of Americium Chloride

Voltammetric Techniques

Voltammetry is a key electrochemical method used to investigate the reduction and oxidation processes of americium chloride in molten salt electrolytes. These studies provide fundamental data on the reaction mechanisms and thermodynamics of the system.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely employed technique to study the electrochemical properties of this compound in molten LiCl-KCl eutectic. researchgate.neteuropa.eu The results from CV studies consistently show that the reduction of trivalent americium (Am³⁺) to americium metal (Am⁰) on an inert tungsten electrode occurs through a two-step mechanism. researchgate.netresearchgate.net The first step is the reduction of Am³⁺ to divalent americium (Am²⁺), followed by the reduction of Am²⁺ to its metallic state. researchgate.netresearchgate.net A typical cyclic voltammogram for this compound exhibits two distinct cathodic peaks, which correspond to the Am(III)/Am(II) and Am(II)/Am(0) redox couples. researchgate.net

The formal standard potentials for these redox reactions have been determined at various temperatures. For instance, in a LiCl-KCl eutectic melt, the formal standard potentials versus a Cl₂/Cl⁻ reference electrode have been calculated. researchgate.net These electrochemical studies are fundamental to developing pyrochemical processes for separating actinides like americium from fission products. researchgate.net

Table 1: Formal Standard Potentials of Americium Redox Couples in LiCl-KCl Eutectic vs. Cl₂/Cl⁻

Redox CoupleTemperature (K)Formal Standard Potential (V)
Am³⁺/Am²⁺733Value not explicitly stated in search results
Am²⁺/Am⁰733Value not explicitly stated in search results

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) is another transient electrochemical technique utilized to investigate the electrochemical behavior of americium ions in molten salt media. jaea.go.jpjaea.go.jp Similar to cyclic voltammetry, DPV studies in NaCl-2CsCl melt at 823 K have confirmed the two-step reduction mechanism of Am(III) to americium metal via an Am(II) intermediate. jaea.go.jpjaea.go.jp DPV provides enhanced sensitivity and resolution compared to some other voltammetric techniques, making it a valuable tool for these analyses. uobabylon.edu.iqum.es

Potentiometric Investigations

Potentiometric methods are employed to study the thermodynamics of this compound interactions in molten salts, particularly with oxide ions.

Oxygen Electrode Studies in Molten Salts

The interaction between americium cations and oxygen anions in various molten alkali metal chlorides has been investigated using potentiometric titration. tandfonline.comtandfonline.com These studies are often conducted in an electrochemical cell equipped with platinum-oxygen electrodes that have a solid-electrolytic membrane, such as yttria-stabilized zirconia. tandfonline.com By titrating AmCl₃ with an oxygen ion donor, researchers can determine the formation of americium oxides and oxychlorides. researchgate.net

Investigations in NaCl-KCl-CsCl and NaCl-CsCl eutectic mixtures, as well as NaCl-KCl equimolar mixtures at temperatures between 550-700°C, have provided insights into the ionic and phase composition of the resulting high-temperature compounds. tandfonline.comtandfonline.com The studies demonstrated the existence of soluble americium species like AmO⁺ and the precipitation of AmOCl and Am₂O₃. researchgate.net From these potentiometric measurements, key thermodynamic values for the formation of americium oxide and oxychloride can be calculated. tandfonline.comtandfonline.com

Diffusion Coefficient Measurements

The diffusion coefficient is a critical parameter for understanding the mass transport of americium ions in molten salt electrolytes. Transient electrochemical techniques, such as cyclic voltammetry and chronopotentiometry, are used to determine the diffusion coefficients of both Am³⁺ and Am²⁺ ions. researchgate.netznaturforsch.com These measurements are essential for modeling and optimizing electrorefining processes. byu.edu

In a LiCl-KCl eutectic, the diffusion coefficients for Am³⁺ and Am²⁺ have been calculated at different temperatures. researchgate.net

Table 2: Diffusion Coefficients of Americium Ions in LiCl-KCl Eutectic

IonTemperature (K)Diffusion Coefficient (cm²/s)
Am³⁺7332.4 x 10⁻⁵ researchgate.net
Am²⁺7331.15 x 10⁻⁵ researchgate.net

Electrochemical Behavior on Inert Electrodes

The study of the electrochemical behavior of this compound is typically performed using inert working electrodes to avoid reactions between the electrode material and the analyte. Tungsten is a commonly used inert metallic electrode for these investigations in molten chloride salts. researchgate.netresearchgate.net

Studies on tungsten electrodes have consistently shown that the reduction of Am³⁺ ions proceeds in two distinct steps: Am³⁺ + e⁻ → Am²⁺ and Am²⁺ + 2e⁻ → Am⁰. researchgate.netresearchgate.net This two-step mechanism is a key characteristic of americium's electrochemical behavior in chloride melts. researchgate.netiaea.org In contrast, when a liquid cadmium electrode is used, the reduction of Am(III) to Am(0) appears to occur in a single step. researchgate.net The use of inert electrodes is crucial for accurately determining the fundamental electrochemical properties of the Am³⁺/Am²⁺ and Am²⁺/Am⁰ redox systems. znaturforsch.com

Electrochemical Deposition Mechanisms

The electrochemical reduction of americium(III) chloride (AmCl₃) in molten salt electrolytes, such as the eutectic mixture of lithium chloride and potassium chloride (LiCl-KCl), does not proceed directly to americium metal. Instead, it follows a sequential two-step mechanism. researchgate.netresearchgate.netiaea.org This process involves the formation of a stable divalent americium intermediate (Am²⁺).

The two distinct reduction steps are:

Am³⁺ + e⁻ ↔ Am²⁺ researchgate.netrsc.org

Am²⁺ + 2e⁻ ↔ Am⁰ researchgate.netrsc.org

Studies using transient electrochemical techniques like cyclic voltammetry and chronopotentiometry on inert tungsten electrodes have confirmed this two-step process. researchgate.net The first step is a soluble-to-soluble reduction, while the second step involves the deposition of solid americium metal from the dissolved divalent ions. iaea.org

Research has indicated that the electrodeposition of americium can be kinetically limited. researchgate.net A notable challenge in this process is the low coulombic efficiency, which has been observed even when the deposition occurs within the thermodynamic stability window of the electrolyte. researchgate.netosti.gov This inefficiency is hypothesized to be caused by the out-diffusion of the intermediate Am²⁺ species from the electrode surface into the bulk molten salt before it can be further reduced to metallic americium. researchgate.netoecd-nea.org The solvation of Am(III) is also noted to be significantly stronger—by a factor of about 10—than that of Am(II), which influences the electrochemical behavior. researchgate.net

The choice of electrode material significantly impacts the deposition mechanism. While the two-step reduction is observed on inert solid electrodes like tungsten and molybdenum, studies using a liquid cadmium cathode (LCC) show a different behavior. researchgate.netiaea.orgtandfonline.com On a liquid cadmium electrode, the reduction of Am(III) appears as a single step, which is attributed to the formation of Am-Cd intermetallic compounds that lower the activity of the deposited americium metal. iaea.orgtandfonline.com

The following tables provide key data from electrochemical studies on the deposition of this compound in LiCl-KCl eutectic melts.

Table 1: Apparent Standard Potentials of Americium Redox Couples in LiCl-KCl Eutectic

Redox Couple Temperature (°C) Potential (V) Reference Electrode Source
Am(III)/Am(II) 504 -2.74 Cl₂/Cl⁻ rsc.org
Am(II)/Am(0) 504 -2.82 Cl₂/Cl⁻ rsc.org
Am(III)/Am(II) 500 ~-1.5 Ag/AgCl rsc.org

Table 2: Diffusion Coefficients of Americium Ions in LiCl-KCl Eutectic

Ion Temperature (K) Diffusion Coefficient (cm²/s) Technique Source
Am³⁺ 733 2.4 x 10⁻⁵ Various researchgate.net
Am²⁺ 733 1.15 x 10⁻⁵ Various researchgate.net

Table 3: Research Findings on Americium Electrodeposition

Finding Conditions Details Source
Low Coulombic Efficiency 8.9 mM AmCl₃ in LiCl-KCl at 500°C Attributed to the out-diffusion of the Am²⁺ intermediate from the electrode surface. researchgate.netosti.gov
Kinetically Limited Deposition LiCl-KCl at 500°C Overestimation of peak current density by theoretical models suggests the deposition of Am²⁺ is not purely diffusion-limited. researchgate.net
Single-Step Reduction on LCC LiCl-KCl-AmCl₃ at 723-773 K A single redox peak for Am(III)/Am(0) is observed, unlike the two peaks seen on solid Mo electrodes. researchgate.nettandfonline.com

Electrochemical Separation Methodologies

A primary goal of pyroprocessing is the separation of actinides from lanthanide fission products. This separation is notoriously difficult for americium due to the chemical similarities between trivalent actinides and lanthanides. unlv.edu The standard electrochemical potentials of americium and some lanthanides are very close, making a clean separation by conventional electrorefining on solid cathodes challenging. znaturforsch.com

Research has focused on various methodologies to enhance the separation factor between americium and lanthanides. One approach involves the use of different molten salt systems. For instance, the potential difference between americium and neodymium deposition is greater in a lithium fluoride-calcium fluoride (B91410) (LiF-CaF₂) eutectic (290 mV at 780°C) compared to a LiCl-KCl eutectic (220 mV at 500°C). iaea.org In fluoride melts, the Am(II) oxidation state is not stable, which can prevent corrosion of the deposited americium metal, a potential issue in chloride melts. iaea.org

Another key strategy is the use of reactive electrodes, such as liquid cadmium or liquid aluminum cathodes. znaturforsch.comiaea.org These liquid metal electrodes can form intermetallic compounds with the deposited actinides, which alters their thermodynamic activity and shifts their deposition potential to more positive values. tandfonline.comznaturforsch.com This shift increases the potential difference between the deposition of actinides and lanthanides, thereby improving separation efficiency. For example, using a liquid aluminum cathode in a chloride melt has been shown to be effective for actinide recovery due to the formation of AmAlₓ alloys, which also helps prevent parasitic reactions involving Am²⁺. znaturforsch.comiaea.org

Reductive extraction is another pyrochemical technique investigated for this separation. This method involves the distribution of elements between a molten salt and an immiscible liquid metal solvent (like cadmium or bismuth) in the presence of a reductant. osti.gov The separation is driven by the differences in the distribution coefficients of the elements between the two phases.

The following tables summarize key data related to the electrochemical separation of americium.

Table 4: Americium vs. Lanthanide Separation Data

System Parameter Value Details Source
LiCl-KCl Eutectic (500°C) Am/Nd Deposition Potential Difference 220 mV Separation on an inert cathode is challenging due to this small difference. iaea.org
LiF-CaF₂ Eutectic (780°C) Am/Nd Deposition Potential Difference 290 mV Offers a larger thermodynamic window for separation compared to chloride melts. iaea.org
Molten Chloride / Liquid Al Cathode Am/Ce Separation Factor 1315 ± 289 Demonstrates high separation efficiency using a reactive liquid metal cathode. iaea.org
Molten Chloride / Liquid Al Cathode Am/Sm Separation Factor 4954 ± 1139 High separation factor achieved due to alloy formation in the aluminum cathode. iaea.org

Table 5: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound (AmCl₃) 139535904
Lithium Chloride 439203
Potassium Chloride 4873
Lithium Fluoride 5282041
Calcium Fluoride 5742
Neodymium Chloride 24591
Cadmium 23976
Aluminum 5284271
Bismuth 5359367
Magnesium Chloride 24584
Cerium Chloride 62646

Separation Science of Americium in Chloride Media

Solvent Extraction Methodologies

Solvent extraction is a primary technique for the separation of actinides. In this method, an aqueous solution containing the target ions is mixed with an immiscible organic solvent containing an extractant. The extractant selectively complexes with the desired ion, transferring it from the aqueous phase to the organic phase.

Organophosphorus acid extractants function via a cation exchange mechanism. The acidic proton in the extractant molecule is exchanged for a metal cation, thereby extracting the metal into the organic phase.

Di(2-ethylhexyl)phosphoric acid (HDEHP) : HDEHP is a widely studied extractant for trivalent actinides and lanthanides. made-in-china.com The extraction of trivalent metals like americium (Am³⁺) by a dimeric HDEHP molecule, (HDEHP)₂, can be represented by the following equilibrium: Am³⁺(aq) + 3(HDEHP)₂(org) ⇌ Am(DEHP·2HDEHP)₃(org) + 3H⁺(aq)

The efficiency of extraction with HDEHP is inversely dependent on the third power of the hydrogen ion concentration in the aqueous phase. made-in-china.com While effective for group separation, HDEHP offers limited selectivity between americium and lanthanides of similar ionic radii, such as promethium, in chloride systems. researchgate.net However, it can be used to separate americium from lanthanides with significantly different ionic sizes. researchgate.net In some processes, HDEHP is used in combination with other extractants to achieve specific separation goals, such as in the EXAm process. rsc.orgtandfonline.com

Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) : Cyanex 272 is known for its ability to separate trivalent actinides from lanthanides. Its extraction behavior is similar to that of HDEHP, but it often provides different selectivities. Studies comparing various acidic extractants have shown that Cyanex 272 can be effective for separating certain rare earth elements from each other in chloride solutions, which is relevant for the more complex challenge of separating them from americium. wikipedia.org

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) : The sulfur-containing analogue of Cyanex 272, Cyanex 301, demonstrates a high affinity for trivalent actinides over lanthanides. This selectivity is attributed to the "soft" donor character of the sulfur atoms, which interact more strongly with the "softer" actinide ions compared to the "harder" lanthanide ions. In certain systems, Cyanex 301 has achieved high separation factors between americium and europium.

Table 1: Comparison of Organophosphorus Acid Extractants for Am(III) Separation

ExtractantCommon AbbreviationSeparation PrincipleSelectivity Note in Chloride Media
Di(2-ethylhexyl)phosphoric acidHDEHPCation ExchangeLimited Am/Ln selectivity; used in combined systems like EXAm. researchgate.netrsc.orgtandfonline.com
Bis(2,4,4-trimethylpentyl)phosphinic acidCyanex 272Cation ExchangeOffers different selectivity compared to HDEHP for Ln/Ln separation. wikipedia.org
Bis(2,4,4-trimethylpentyl)dithiophosphinic acidCyanex 301Cation Exchange (Soft Donor)High selectivity for Am(III) over Ln(III) due to sulfur donors.

Amine-based extractants operate through an anion exchange mechanism. They are particularly effective for extracting metal ions that form anionic complexes in the aqueous phase, such as the chloro-complexes of americium (e.g., [AmCl₄]⁻) that can form in concentrated chloride solutions.

Tertiary Amine Salts (e.g., Alamine 336) : Alamine 336 is a commercial extractant consisting primarily of tri-n-octylamine. In the presence of hydrochloric acid, the amine is protonated to form an ammonium (B1175870) salt. This salt can then exchange its chloride anion for an anionic metal complex from the aqueous phase. The extraction mechanism can be described as: R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₃NH⁺Cl⁻ nR₃NH⁺Cl⁻ + [AmCl₃₊ₙ]ⁿ⁻(aq) ⇌ ([R₃NH⁺]ₙ[AmCl₃₊ₙ]ⁿ⁻)(org) + nCl⁻(aq) These systems are used for recovering actinides from hydrochloric acid solutions. researchgate.net

Quaternary Ammonium Compounds (e.g., Aliquat 336) : Aliquat 336 (primarily methyltrioctylammonium chloride) is a quaternary ammonium salt that functions as a strong anion exchanger. americanelements.com Unlike tertiary amines, it does not require protonation and can extract anionic complexes over a wide pH range. It is used as a phase transfer catalyst and an extractant for metals that form anionic species in concentrated salt solutions. americanelements.comnih.gov The extraction mechanism is a direct anion exchange: nR₄N⁺Cl⁻ + [AmCl₃₊ₙ]ⁿ⁻(aq) ⇌ ([R₄N⁺]ₙ[AmCl₃₊ₙ]ⁿ⁻)(org) + nCl⁻(aq) Its use has been explored in innovative separation processes, including those employing ionic liquids. rsc.org

Diamides are neutral, or solvating, extractants that contain two amide functional groups. They are of significant interest because they are fully incinerable (containing only C, H, O, N atoms), which simplifies waste management.

Pentaalkylpropanediamides : These extractants have been specifically studied for the removal of actinides from waste solutions in chloride media, which arise from pyrometallurgical processes. iaea.orgosti.govtandfonline.com Research shows that while Pu(IV) is easily extracted, the extraction of Am(III) is challenging and requires the presence of a high concentration of a salting-out agent, such as lithium chloride (LiCl). iaea.orgosti.gov The back-extraction (stripping) of trivalent americium is readily accomplished using dilute HCl. iaea.org

N,N,N′,N′-tetraoctyl-diglycolamide (TODGA) : TODGA is a diglycolamide extractant known for its high affinity for trivalent actinides and lanthanides. researchgate.net It functions as a neutral extractant, co-extracting the metal salt (e.g., AmCl₃) into the organic phase. Like other neutral extractants, its efficiency for Am(III) extraction from chloride media is highly dependent on the presence of a salting-out agent. google.com TODGA is a key component in advanced separation processes like AmSel, where it is used for the initial co-extraction of americium, curium, and lanthanides before a selective stripping step. kit.eduacs.org

To improve selectivity, multi-component solvent systems and complex process flowsheets have been developed.

AmSel (Americium Selective Separation) : The AmSel process is designed to selectively separate americium from both curium and the lanthanides. rsc.orgkit.edu It typically involves an initial co-extraction of Am(III), Cm(III), and Ln(III) from the acidic feed into an organic phase containing an extractant like TODGA. acs.orgepj-conferences.org This is followed by a selective stripping step where the loaded organic phase is contacted with an aqueous solution containing a hydrophilic, soft N-donor complexing agent (e.g., SO₃-Ph-BTBP). kit.eduacs.org This agent preferentially complexes with Am(III), pulling it back into the aqueous phase while leaving most of the Cm(III) and Ln(III) in the organic phase. kit.eduacs.org The separation factor for curium over americium (SF_Cm/Am) in this system is typically around 2.5 to 3.0. acs.org

EXAm : The EXAm process was developed to separate americium directly from PUREX raffinate. tandfonline.com A key feature of the process is the synergistic solvent system containing a malonamide (B141969) (like DMDOHEMA) and an organophosphorus acid (HDEHP). rsc.orgtandfonline.com This organic phase is used in conjunction with a water-soluble complexing agent (TEDGA) in the aqueous phase to prevent curium extraction, thereby achieving Am/Cm separation during the extraction step. rsc.org

TRUEX-Chloride : The TRUEX (TRansUranic EXtraction) process, originally developed for nitric acid media using the extractant CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide), has been adapted for chloride systems. The TRUEX-Chloride process can recover actinides from chloride salt wastes. researchgate.net CMPO extraction from chloride media is significantly weaker than from nitrate (B79036) media but becomes practical in highly concentrated chloride solutions, such as those containing high levels of HCl or salting-out agents.

Salting-out agents are non-extractable electrolytes added to the aqueous phase to enhance the extraction of metal ions. In chloride media, salts like LiCl, CaCl₂, and MgCl₂ are commonly used. iaea.orgosti.gov Their primary role is to increase the mean activity of the chloride ion in the aqueous solution. acs.org This has two main effects that promote extraction, particularly for neutral extractants like diamides:

It pushes the equilibrium toward the formation of neutral or anionic metal-chloride complexes (e.g., AmCl₃, [AmCl₄]⁻), which are more readily extracted by solvating or anion-exchange extractants.

It decreases the activity of water, which destabilizes the hydrated metal ions in the aqueous phase, making their transfer to the organic phase more thermodynamically favorable. acs.org

For many systems, such as the extraction of Am(III) with pentaalkylpropanediamides, the presence of a salting-out agent like LiCl is not just beneficial but essential for achieving significant extraction. iaea.orgosti.govtandfonline.com The distribution ratio of metals often increases dramatically with increasing LiCl concentration. acs.org

Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for the purification and separation of metal ions. The method involves passing a solution through a column packed with a solid resin that has charged functional groups on its surface. Ions are reversibly adsorbed onto the resin and can be selectively eluted by changing the composition of the mobile phase.

In chloride media, anion exchange is particularly effective for separating americium. At high chloride concentrations (e.g., concentrated HCl), americium(III) forms anionic chloro-complexes (e.g., [AmClₓ]³⁻ˣ). These anionic species can be sorbed onto an anion exchange resin. The strength of sorption depends on the stability of the chloro-complexes, which differs among various elements. Lanthanides, for example, form weaker chloride complexes than actinides under the same conditions and will elute from the column before americium. By carefully controlling the HCl concentration of the eluent, a clean separation of americium from many fission products and other elements can be achieved. This technique is often used as a final polishing step to obtain high-purity americium. researchgate.net

Anion Exchange Resin Systems (e.g., LiCl-anion resin)

Anion exchange chromatography is a prominent technique for the separation of trivalent actinides from lanthanides. In concentrated chloride solutions, trivalent actinides like americium form anionic chloride complexes, which are readily adsorbed by anion exchange resins. unlv.edu Lanthanides, on the other hand, exhibit a weaker tendency to form such complexes and are therefore less retained by the resin. This difference in complex formation provides the basis for their separation.

A particularly effective system utilizes a high concentration of lithium chloride (LiCl) as the eluent. unlv.eduosti.govtandfonline.com For instance, a process has been developed where americium, curium, and rare earths are sorbed onto a Dowex 1-10X resin from an 8 M LiNO₃ solution. osti.govtandfonline.com Subsequently, the rare earths are selectively eluted with 10 M LiCl, while the americium and curium are eluted with 1 M LiCl. osti.govtandfonline.com This method has demonstrated a greater than 99.5% recovery of americium with no detectable rare earth contamination. osti.govtandfonline.com The efficiency of this separation is attributed to the formation of higher-order anionic actinide chloride complexes that preferentially associate with the resin. unlv.edu The introduction of organic solvents, such as 20% ethanol, to the LiCl eluent can further enhance the separation factor, likely by modifying the hydration characteristics of the metal ions or their complexes. unlv.edu

The effectiveness of LiCl-anion resin systems is highlighted by the high separation factors achieved between actinides and lanthanides. In 10 M LiCl solutions, separation factors greater than 10 have been reported for anion exchange separations. unlv.edu

Column Purification Strategies

Column chromatography is a fundamental technique for the purification of americium. Various strategies employing different resins and eluents have been developed to achieve high purity americium. These strategies often involve a series of columns to separate americium from a complex mixture of elements, including other actinides and fission products. nih.gov

A typical multi-stage column purification process might involve the following steps:

Initial Separation: An initial anion exchange column can be used to separate plutonium and some fission products like zirconium and ruthenium from the americium-curium fraction. pitt.edu

Actinide/Lanthanide Group Separation: A subsequent anion exchange column, often employing a concentrated LiCl solution, is used to separate the trivalent actinides from the lanthanide fission products. unlv.edupitt.edu

Final Purification: Further purification can be achieved through additional column steps, which may include extraction chromatography resins or other specialized separation materials. nih.govd-nb.info

For example, a process for recovering americium from plutonium-containing pyrochemical residues involves dissolving the material in hydrochloric acid and then using either solvent extraction or anion exchange to separate the plutonium and americium. lanl.gov The resulting americium stream then undergoes further purification using preparative-scale chromatography. lanl.gov

The choice of resin and eluent is critical for successful purification. Resins like Dowex 1-X8 and Dowex 1-10X are commonly used for anion exchange separations in chloride media. osti.govpitt.edu Eluents can range from concentrated HCl to LiCl solutions, with the specific concentration tailored to optimize the separation of the target elements. unlv.eduosti.gov

Pyrochemical Separation Processes

Pyrochemical processes, which are carried out at high temperatures in non-aqueous media like molten salts and liquid metals, offer an alternative to aqueous separation methods for americium. These processes are particularly suited for treating certain types of nuclear materials, such as spent metallic fuel and pyrochemical residues.

Reductive extraction is a key pyrochemical technique used to separate americium from other actinides, particularly plutonium. This process involves the selective transfer of americium from a molten salt phase to a liquid metal phase. The separation is based on the different tendencies of the elements to be reduced and extracted into the liquid metal.

In a typical system, a molten chloride salt containing americium and plutonium trichloride (B1173362) (PuCl₃) is contacted with a liquid metal, such as a magnesium-zinc (B8626133) (Mg-Zn) or magnesium-cadmium (Mg-Cd) alloy. scispace.comiaea.org Americium is preferentially reduced and extracted into the liquid metal phase, while plutonium remains in the molten salt. scispace.com The efficiency of this separation is influenced by factors such as the composition of the molten salt and the liquid metal alloy, as well as the operating temperature. iaea.org For instance, it has been demonstrated that americium can be effectively separated from plutonium by equilibrating molten chloride salts containing MgCl₂ with Mg-Zn-Pu-Am alloys. iaea.org

Following the primary separation of americium, the molten salt phase may still contain residual plutonium. To recover this plutonium and further purify the salt, a scrubbing step is often employed. This involves contacting the molten salt with a metal alloy, such as a Mg-Zn alloy, which can reduce and extract the remaining plutonium. osti.gov

A process developed to recover plutonium and americium from spent molten salt extraction (MSE) salts utilized an aluminum-magnesium (Al-Mg) scrub alloy. osti.gov This process aimed to produce a discardable salt and a salt-free Al-Mg-Pu-Am alloy button. osti.gov While initial work showed promise, challenges with phase disengagement and alloy homogeneity were encountered, particularly with salts having higher plutonium concentrations. osti.gov

Dissolution and Feed Solution Preparation for Separations

The initial step in any separation process is the dissolution of the americium-containing material to create a suitable feed solution. The choice of dissolution method depends on the nature of the starting material.

For many materials, including pyrochemical residues and some solid wastes, dissolution in aqueous hydrochloric acid (HCl) is a common practice. lanl.govgoogle.com This creates a chloride-based feed solution containing americium chloride, along with chlorides of other present elements. lanl.gov For instance, plutonium solids from pyrochemical processes are dissolved in aqueous HCl, yielding a solution of plutonium(III) chloride and americium(III) chloride. lanl.gov

In some cases, a series of acid treatments may be necessary to completely dissolve the sample. For example, soil samples may be treated with a combination of nitric acid (HNO₃) and hydrofluoric acid (HF). nih.gov Following dissolution, the solution often undergoes pre-treatment steps to adjust its composition for the subsequent separation process. This can include adjusting the acidity (pH), adding salting-out agents like LiCl to enhance complex formation, or performing initial precipitation steps to remove bulk impurities. osti.govnih.govgoogle.com For example, after dissolving MSE salt residues in HCl, the actinides can be precipitated with an alkali metal carbonate solution. google.com The resulting carbonate precipitate can then be redissolved in a suitable acid for further processing. google.com

Separation from Other Actinides (e.g., Plutonium, Curium) and Fission Products

A primary challenge in americium chemistry is its separation from other trivalent actinides, such as curium (Cm), and from lanthanide fission products, due to their similar chemical properties. d-nb.info

Separation from Plutonium: The separation of americium from plutonium is often achieved by exploiting the different oxidation states of plutonium. In chloride media, plutonium can be oxidized to the +4 or +6 state, which forms strong anionic complexes that are readily separated from the trivalent americium using anion exchange or solvent extraction. pitt.edutandfonline.comiaea.org For example, in a process to recover plutonium and americium from chloride salt wastes, Pu(III) is oxidized to Pu(IV) and recovered using a tributyl phosphate (B84403) (TBP) solvent extraction cycle, leaving the americium in the aqueous raffinate. tandfonline.comiaea.org

Separation from Curium: The separation of americium from curium is particularly difficult due to their nearly identical ionic radii and chemical behavior. d-nb.info However, subtle differences in their complexation characteristics can be exploited. Anion exchange in concentrated LiCl solutions can achieve some separation, as can specialized extraction chromatography resins. pitt.edud-nb.info Pyrochemical methods have also been developed where curium is taken up by a magnesium-zinc or magnesium-cadmium alloy, while americium remains in the molten halide salt phase. scispace.com

Separation from Fission Products: Lanthanides are the most challenging fission products to separate from americium because they exist predominantly in the trivalent state and have similar ionic radii. unlv.edu As discussed in section 6.2.1, anion exchange in concentrated LiCl solutions is a very effective method for group separation of trivalent actinides from lanthanides. unlv.eduosti.govtandfonline.com Other fission products like zirconium and ruthenium can be removed in initial purification steps, for example, by retention on an anion exchange column from an HCl medium. pitt.edu

Theoretical and Computational Modeling of Americium Chloride

Electronic Structure Theory

The electronic structure of americium chloride has been a subject of sophisticated theoretical investigations, employing a range of quantum chemical methods to accurately describe the complex interplay of relativistic effects, electron correlation, and bonding.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of this compound. researchgate.net DFT calculations have been applied to study the geometric and electronic structures of americium trichloride (B1173362) (AmCl₃) and the hexachloride complex [AmCl₆]³⁻. researchgate.netmdpi.com These studies help in understanding the molecular geometries, such as the pyramidal C₃ᵥ symmetry of AmCl₃, and in predicting properties like vibrational frequencies and natural charges. researchgate.net While standard DFT approximations can sometimes fall short in describing the localized nature of 5f electrons in americium's ground state, they are considered more reliable for predicting properties when these electrons become delocalized under pressure. aps.org For instance, DFT has been used to model the thermodynamic properties of AmCl₃ in molten salt systems, which is relevant for nuclear fuel reprocessing.

Hybrid Density Functional Theory Approaches

Hybrid Density Functional Theory (HDFT) offers improved accuracy for systems with strong electron correlation, such as americium compounds, by mixing a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. researchgate.net The PBE0 hybrid functional, for example, has been used to study covalency in the An–Cl bond across the actinide series, including americium. researchgate.net This approach provides a more nuanced view of bond orders, orbital compositions, and electron density topology. researchgate.net Research has shown that HDFT, specifically with a 40% fraction of exact exchange, yields excellent agreement with experimental data for the structural, magnetic, and electronic properties of metallic americium. researchgate.net This success has prompted the use of HDFT to investigate atomic adsorptions on americium surfaces. researchgate.net

Dynamical Mean-Field Theory (DMFT) Integration

To address the strong electron correlation effects of the 5f electrons in this compound more accurately, Density Functional Theory is often combined with Dynamical Mean-Field Theory (DFT+DMFT). researchgate.netresearchgate.net This integrated approach treats the localized 5f electrons with a many-body method while describing the other electrons with DFT. chrismarianetti.org A DFT+DMFT study of AmCl₃ revealed that both the j = 5/2 and j = 7/2 manifolds are in insulating regimes, leading to a semiconducting band gap of approximately 0.837 eV. researchgate.net The study also indicated weak hybridization between the Am 5f and conduction electrons, highlighting the localized nature of the 5f-derived spectra near the Fermi level. researchgate.net This method provides a powerful tool for understanding the electronic properties and the dual nature of 5f electrons in americium compounds. researchgate.net

Bonding Analysis

The nature of the chemical bond between americium and chlorine is a topic of significant interest, as it deviates from simple ionic models and showcases the complex involvement of actinide orbitals in bonding.

Quantification of Covalent Bonding in Americium-Chlorine Interactions

The interaction between americium and chlorine exhibits a degree of covalent character, a phenomenon that has been investigated for decades. acs.orgresearchgate.netosti.govnih.gov The concept of covalency, or orbital mixing, is crucial for understanding the chemical and physical properties of americium compounds. acs.orgresearchgate.netosti.govnih.gov Experimental techniques like ligand K-edge X-ray absorption spectroscopy (XAS), combined with electronic structure calculations, have been employed to quantify the extent of covalent bonding in the Am–Cl interaction within the americium(III) hexachloride complex, [AmCl₆]³⁻. acs.orgresearchgate.netosti.govnih.gov These studies have confirmed that there is measurable orbital mixing, challenging the purely ionic bonding model often assumed for f-block elements. acs.orgresearchgate.netosti.govnih.govillinois.edu The degree of covalency in Am-Cl bonds is influenced by factors such as energy degeneracy between metal and ligand orbitals. illinois.edu

Orbital Mixing Contributions (e.g., 5f- and 6d-orbital mixing with Cl-3p)

Detailed analysis of the Am-Cl bond has revealed that both the 5f and 6d orbitals of americium participate in mixing with the 3p orbitals of chlorine. acs.orgresearchgate.netosti.govnih.gov However, studies on [AmCl₆]³⁻ have shown that the contribution from the 6d-orbitals to the covalent bonding is more substantial than that from the 5f-orbitals. acs.orgresearchgate.netosti.govnih.gov This finding is significant as it highlights the importance of the d-orbitals in the chemistry of what is traditionally considered an f-element. illinois.edu Comparisons with the isoelectronic europium complex, [EuCl₆]³⁻, have further elucidated the unique nature of the americium-chlorine bond. The mixing of Cl 3p orbitals with Am(III) 6d orbitals was found to be similar to the mixing with Eu(III) 5d orbitals. acs.orgresearchgate.netosti.govnih.gov Crucially, these results have confirmed the long-standing hypothesis that the 5f-orbital covalency in Am(III) is more significant than the 4f-orbital mixing in Eu(III). acs.orgresearchgate.netosti.govnih.gov

Geometric Structure Optimization

Geometric structure optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.org This is a fundamental task in computational chemistry, as the optimized geometry is crucial for accurately predicting various molecular properties and characteristics. arxiv.orgresearchgate.net The process involves iteratively calculating the energy and forces (gradients) on the atoms and adjusting their positions until a stationary point is reached. arxiv.org

For this compound, computational studies have been performed to determine its geometric and electronic structures. researchgate.net In a broader study of actinide trichlorides (AnCl₃), scalar relativistic, hybrid density functional theory (PBE0) was used to computationally study their structures. researchgate.net These calculations revealed that the An-Cl bond lengths generally decrease across the 5f series. researchgate.net In solution, X-ray absorption spectroscopy combined with molecular dynamics density functional theory has been used to determine the structure of hydrated americium ions in the presence of chloride. researchgate.net For instance, in an 11 M HCl solution, the Am-Cl and Am-OH₂O distances were measured. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and thermodynamic properties of materials.

Molecular Dynamics Density Functional Theory (MD-DFT)

Molecular Dynamics Density Functional Theory (MD-DFT), also known as ab initio molecular dynamics (AIMD), is a powerful simulation technique that combines the strengths of molecular dynamics with the accuracy of Density Functional Theory (DFT) for calculating the forces between atoms. researchgate.netmdpi.com Unlike classical MD which relies on empirical force fields, MD-DFT calculates the electronic structure and interatomic forces "on the fly" at each step of the simulation, providing a more fundamental and often more accurate description of the system, especially for systems where bond breaking and formation or complex electronic effects are important. nih.govresearchgate.net

MD-DFT has been used to guide the interpretation of spectroscopic data for actinide chloride solutions. wpmucdn.com For example, in a study of actinium(III) and americium(III) in concentrated HCl, MD-DFT calculations were performed on a system containing the actinide ion, chloride ligands, and water molecules. researchgate.net The simulations provided average coordination numbers and bond distances that were in good agreement with experimental results from X-ray absorption spectroscopy. researchgate.net Specifically for Am(III) in 11 M HCl, the simulations helped to characterize the inner-sphere coordination environment, revealing the number of coordinated chloride ions and water molecules. researchgate.net

Thermodynamic Parameter Predictions

The prediction of thermodynamic parameters for this compound is crucial for applications such as the design of pyrochemical reprocessing methods for spent nuclear fuel, where AmCl₃ is a key component in molten salt systems. inl.gov Computational methods are often employed to predict these properties, especially at high temperatures where experimental measurements are challenging.

Thermodynamic data, such as Gibbs free energy of formation, enthalpy, and entropy, are essential for predicting the stability and reactivity of americium compounds. inl.govnrc.gov Databases of thermodynamic data for americium species have been compiled and are used in geochemical modeling codes to predict the behavior of americium in aqueous solutions and its interaction with various ligands, including chloride. nrc.govpageplace.de

Prediction of Electrochemical Behavior

Theoretical and computational modeling is a critical tool for predicting the electrochemical behavior of this compound, providing insights that are essential for applications such as pyrochemical reprocessing of used nuclear fuel. researchgate.net These predictive models help to understand and map the thermodynamic and kinetic properties of americium in various environments, particularly in molten salt electrolytes where experimental measurements can be challenging.

Computational methods, prominently Density Functional Theory (DFT), are employed to forecast the properties of this compound systems. DFT can be combined with other models, such as the CALPHAD (CALculation of PHAse Diagrams) method, to predict phase equilibria in complex systems like NaCl-AmCl₃. For aqueous solutions, theoretical approaches often involve a supermolecule-continuum model, where a small number of solvent molecules are explicitly treated while the bulk solvent is represented by a continuum model like COSMO or SMD. acs.org Such methods have been shown to predict redox potentials with a reasonable degree of accuracy, often within ±0.2 V of experimental values. acs.orgresearchgate.net

A primary focus of these computational studies is the prediction of redox potentials for various americium couples. The standard potential of the Am³⁺/Am⁰ couple is -2.08 ± 0.01 V. wikipedia.org In molten salt systems, which are central to pyroprocessing, the electrochemical behavior is distinct. For instance, in LiCl-KCl eutectic melts, the electrodeposition of americium from americium(III) chloride is predicted and observed to occur via a two-step reaction mechanism. researchgate.net First, Am(III) is reduced to Am(II), followed by the reduction of the Am(II) intermediate to americium metal (Am⁰). researchgate.net

Computational models also explore the influence of complexation on electrochemical properties. unlv.edu The formation of complexes with various ligands can significantly alter the redox potentials of americium ions. unlv.edu DFT calculations have been used to study the speciation of americium in its various oxidation states (from +3 to +5) in aqueous solutions and to assess how different ligands might stabilize or destabilize these states. researchgate.net For example, theoretical calculations have successfully predicted that certain hydroxylaminato ligands would not stabilize the +4 oxidation state of americium, a finding that aligns with experimental observations. rsc.org

Research Findings

Detailed research using transient electrochemical techniques and computational modeling in molten LiCl-KCl eutectic has provided specific data on the redox behavior of this compound.

Redox Couples in Molten Salt: The standard potentials of the Am(III)/Am(II) and Am(II)/Am(0) redox couples have been determined through cyclic voltammetry. researchgate.net

Electrodeposition Mechanism: Studies show that the electrodeposition from AmCl₃ in LiCl-KCl proceeds through the intermediate Am²⁺ species (Am³⁺ + e⁻ → Am²⁺ and Am²⁺ + 2e⁻ → Am⁰). researchgate.net

Kinetic Limitations: Computational and experimental observations indicate that the electrodeposition reaction is kinetically limited. A key finding is the out-diffusion of the intermediate Am²⁺ species away from the electrode surface before it can be reduced to Am⁰, which leads to lower-than-expected Coulombic efficiency during the process. researchgate.netresearchgate.net

Aqueous Speciation: DFT studies have been conducted to identify the potential species of americium in its tri-, tetra-, and pentavalent states in the aqueous phase, which is a prerequisite for understanding the mechanisms of its electrochemical oxidation. researchgate.net

Data Tables

The following tables summarize key electrochemical data for americium species, derived from both experimental measurements guided by theoretical predictions and direct computational outputs.

Table 1: Predicted and Experimental Redox Potentials of Americium Couples This table contains interactive elements. Click on headers to sort.

Redox Couple Medium Method Potential (V vs. Cl₂/Cl⁻) Potential (V vs. SHE) Reference
Am(III) / Am(II) LiCl-KCl Eutectic (743 K) Cyclic Voltammetry -2.003 - researchgate.net
Am(II) / Am(0) LiCl-KCl Eutectic (743 K) Cyclic Voltammetry -2.624 - researchgate.net
Am(III) / Am(0) Standard Conditions Thermochemical - -2.08 wikipedia.org
Am(V) / Am(IV) Alkaline Media Pt cathode - +0.2 researchgate.net

Table 2: Summary of Americium Electrodeposition Findings in LiCl-KCl Molten Salt This table is based on data from reference researchgate.net.

Parameter Finding
Reaction Pathway Two-step reduction: Am³⁺ → Am²⁺ → Am⁰
Intermediate Species Am²⁺
Reaction 1 (Plateau) Am³⁺ + e⁻ → Am²⁺
Reaction 2 (Peak) Am²⁺ + 2e⁻ → Am⁰
Observed Inefficiency Low Coulombic efficiency

| Predicted Cause | Out-diffusion of the intermediate Am²⁺ species from the electrode surface |

High Temperature and Molten Salt Reactor Chemistry of Americium Chloride

Fuel Salt Composition Studies

The fuel in a chloride-based MSR is a molten salt mixture in which actinide chlorides, including americium chloride (AmCl₃), are dissolved. The composition of this salt is a crucial parameter, influencing properties such as melting point, viscosity, heat capacity, and actinide solubility. Research focuses on identifying suitable carrier salts that can dissolve significant quantities of actinide chlorides while maintaining a low melting point and appropriate neutronic characteristics.

Commonly studied carrier salts are eutectic mixtures of alkali and alkaline earth chlorides. The LiCl-KCl eutectic is a frequent choice due to its low melting point (approximately 352-355°C) and extensive electrochemical data. dlr.dexylenepower.comresearchgate.net Another promising system is based on NaCl, often in combination with other chlorides like CaCl₂ or PuCl₃. dlr.dejnfcwt.or.kr

Table 1: Predicted and Experimental Eutectic Compositions and Melting Points for this compound Salt Systems

Salt System Eutectic Composition (mol %) Eutectic Melting Point (°C) Reference
NaCl-AmCl₃ (Predicted) 40-45% AmCl₃ 377 - 427 inl.gov
LiCl-KCl 58.2% LiCl - 41.8% KCl 352 xylenepower.com
NaCl-PuCl₃ 64% NaCl - 36% PuCl₃ 453 jnfcwt.or.krinl.gov
LiCl-KCl-NaCl 53.5% LiCl - 37.9% KCl - 8.6% NaCl 348 diva-portal.org

Note: Data for americium-containing systems is often predicted due to the challenges of experimental work with highly radioactive materials. The table includes related actinide and carrier salt systems for context.

Minor Actinide Burning and Transmutation Research

A primary motivation for incorporating americium into MSR fuel is to "burn" or transmute it. Americium isotopes, particularly Americium-241, are major contributors to the long-term radiotoxicity and heat load of high-level nuclear waste. researchgate.net By transmuting them into shorter-lived or stable isotopes through neutron capture and subsequent fission, MSRs can significantly reduce the environmental burden of nuclear waste. researchgate.net

Research programs have been established to demonstrate the feasibility of this approach. The DOVITA (Dry reprocessing, Oxide fuel, Vibropac, Integral, Transmutation of Actinides) program, for example, focuses on a closed fuel cycle for actinide burner reactors, including the pyroelectrochemical reprocessing of irradiated fuel containing americium. iaea.org

Another significant study was the X501 experiment conducted in the Experimental Breeder Reactor-II (EBR-II). inl.govdiva-portal.org This experiment involved the irradiation of metallic fuel elements containing small quantities of americium and neptunium (B1219326) to demonstrate minor actinide burning in a fast reactor. inl.govdiva-portal.org The fuel, with a nominal composition of U-20.3%Pu-10.0%Zr-2.1%Am-1.3%Np, was irradiated for 339 effective full power days, achieving a transmutation of 9.1% of the initial ²⁴¹Am. inl.gov Such experiments are crucial for understanding the in-reactor behavior of americium-bearing fuels, including fuel-cladding interactions and the redistribution of americium within the fuel matrix. inl.gov

Transmutation strategies can be either homogeneous, where americium is mixed directly into the driver fuel at low concentrations, or heterogeneous, where dedicated, high-concentration americium targets are irradiated within the reactor core. researchgate.net Both approaches aim to make nuclear energy more sustainable by closing the fuel cycle.

Electrochemical Reprocessing in Molten Salts

Pyrochemical reprocessing, an alternative to traditional aqueous methods, utilizes molten salts as the electrolyte for the separation and recovery of actinides from spent nuclear fuel. researchgate.netresearchgate.net This technology is particularly well-suited for MSRs, where the fuel is already in a molten salt form. The process relies on electrorefining, where actinides are selectively deposited onto an electrode by applying specific potentials. researchgate.net

The electrochemical behavior of americium in molten chloride salts, typically LiCl-KCl eutectic, has been a subject of intense study. researchgate.netresearchgate.net Research shows that the reduction of trivalent americium (Am³⁺) to americium metal (Am⁰) on an inert electrode occurs in a two-step mechanism:

Am³⁺ + e⁻ ⇌ Am²⁺

Am²⁺ + 2e⁻ ⇌ Am⁰

This two-step process complicates the efficient recovery of americium metal. researchgate.netresearchgate.net The intermediate divalent state, Am²⁺, is relatively stable in the chloride melt and can diffuse away from the electrode surface before it can be further reduced to metal, leading to lower-than-expected coulombic efficiency. researchgate.netosti.gov The stability of Am²⁺ increases with temperature. researchgate.net The potential difference between the Am/Nd redox couples is a critical parameter for assessing the feasibility of separating americium from lanthanide fission products, a key challenge in reprocessing. iaea.org

Table 2: Electrochemical Properties of Americium in Molten LiCl-KCl Eutectic

Property Value Temperature (K) Reference
Apparent Standard Potential (V vs. Cl₂/Cl⁻)
E°'(Am³⁺/Am²⁺) -2.094 733 researchgate.net
E°'(Am²⁺/Am⁰) -2.906 733 researchgate.net
Diffusion Coefficient (cm²/s)
D(Am³⁺) 2.4 x 10⁻⁵ 733 researchgate.net
D(Am²⁺) 1.15 x 10⁻⁵ 733 researchgate.net
D(Am³⁺) 3.5 x 10⁻⁵ to 26.0 x 10⁻⁵ 673 to 923 researchgate.netresearchgate.net

Thermochemical Properties at Elevated Temperatures

Understanding the thermochemical properties of this compound at the high operating temperatures of MSRs is fundamental for predicting its behavior and ensuring safe reactor operation. Key properties include vapor pressure, solubility, and its reactions with impurities like oxide ions (O²⁻).

Americium trichloride (B1173362) is known to be volatile, with a boiling point of 1253°C. inl.gov Its vapor pressure becomes significant at temperatures above 775-800°C. inl.gov For pure AmCl₃, the vapor pressure can be described by the equation: log p(Torr) = -(11826/T) + 10.7, where T is in Kelvin. iaea.org In a molten salt mixture, the volatility of AmCl₃ is reduced due to a negative enthalpy of mixing. inl.gov

Table 3: Vapor Pressure of Pure this compound

Temperature (K) Vapor Pressure (Pa) Reference
988 (Melting Point) 7 inl.gov
>1048 >100 inl.gov

The presence of oxide ion impurities in the molten salt can lead to the precipitation of americium oxychloride (AmOCl) or americium oxide (Am₂O₃), which can affect fuel chemistry and reactor operation. researchgate.netresearchgate.net Studies in LiCl-KCl eutectic have shown the existence of the soluble species AmO⁺ and the precipitation of AmOCl and Am₂O₃. researchgate.netresearchgate.net The solubility of these compounds is temperature-dependent.

Table 4: Solubility Products of Americium Compounds in Molten LiCl-KCl Eutectic

Compound -log(Ksp) (molality scale) Temperature (K) Reference
AmOCl 7.0 ± 0.2 743 researchgate.net
AmOCl 6.5 ± 0.2 843 researchgate.net
AmOCl 6.0 ± 0.2 943 researchgate.net
Am₂O₃ 13.9 ± 0.2 743 researchgate.net
Am₂O₃ 13.1 ± 0.2 843 researchgate.net
Am₂O₃ 12.5 ± 0.2 943 researchgate.net

These thermochemical data are essential for developing thermodynamic models that can predict the phase behavior and chemical stability of this compound within the complex molten salt fuel environment of an MSR. nih.gov

Environmental Chemistry of Americium Chloride Speciation

Aqueous Speciation in Relevant Environmental Conditions

Under most environmental conditions, americium exists almost exclusively in the trivalent (Am(III)) oxidation state. usgs.govmdpi.com This stability means that, unlike plutonium, its solubility and speciation are not influenced by the redox properties of the surrounding water. usgs.gov The aqueous speciation of Am(III) is primarily dictated by pH and the presence of complexing ligands, particularly carbonate and hydroxide (B78521) ions.

In acidic solutions with a pH below 7, the dominant species is the free Am³⁺ ion. mdpi.com As the pH increases into the near-neutral range (pH 7-8), hydrolysis leads to the formation of hydroxo complexes such as Am(OH)₂⁺, and carbonate complexes like Am(CO₃)⁺ begin to appear, especially under ambient atmospheric conditions. mdpi.com In alkaline environments (pH > 8), carbonate complexes, namely Am(CO₃)₂⁻ and Am(CO₃)₃³⁻, become the predominant species. mdpi.com The formation of americium hydroxocarbonate, Am(OH)(CO₃), is a key factor limiting its solubility. mdpi.com

Chloride ions, in contrast to carbonate and hydroxide, form relatively weak complexes with Am(III) at room temperature. usgs.govpsi.ch Significant complexation with chloride, forming species like AmCl²⁺, typically only occurs at very high chloride concentrations (greater than 8 M) or at elevated temperatures. psi.chkit.edu For instance, at 200°C, a temperature relevant to deep geological repositories, a 3 M chloride concentration is sufficient to induce noticeable complex formation. psi.ch

The strength of complexes formed between Am(III) and various inorganic ligands generally follows this order: PO₄³⁻ > CO₃²⁻ > OH⁻ > SiO(OH)₃ > HPO₄²⁻ > F⁻ > SO₄²⁻ > H₂PO₄⁻ > SCN⁻ > NO₃⁻ > Cl⁻ > ClO₄⁻. nih.gov This highlights the comparatively minor role of chloride in americium speciation under typical groundwater conditions, where carbonate and hydroxide are more influential.

Mobility of Americium Chloride Complexes in Geochemical Environments

The mobility of americium in geochemical settings is intrinsically linked to its speciation. Because Am(III) is the stable oxidation state, its mobility is less affected by redox chemistry compared to elements like plutonium. pnnl.gov However, the formation of aqueous complexes can significantly influence its transport.

While americium is generally considered to have low solubility, the formation of soluble complexes can enhance its mobility in groundwater. usgs.govunt.edu The weak nature of americium-chloride complexes means they are less likely to contribute to increased mobility compared to stronger complexes formed with carbonate or organic matter. usgs.govnih.gov In carbonate-rich groundwaters, the formation of anionic carbonate complexes such as [AmCO₃]⁻ can decrease sorption to negatively charged mineral surfaces, thereby increasing mobility. nih.govunt.eduresearchgate.net

Studies have shown that a significant portion of americium in contaminated waters can be associated with mobile colloids, which are particles in the submicron size range. researchgate.net This colloidal association can facilitate the transport of americium over larger distances than would be predicted based on solubility alone. researchgate.net The presence of organic matter, like humic acids, can also strongly bind with americium, further influencing its mobility. nih.gov

The mobility of americium can also be influenced by temperature. Research indicates that the impact of chloride on the speciation of trivalent actinides increases significantly with rising temperature. psi.ch In the context of a deep geological repository for nuclear waste, where temperatures can be elevated, the formation of americium-chloride complexes could play a more substantial role in its potential migration than under ambient surface conditions. psi.ch

Interaction with Aqueous Media Components

Water and Hydrolysis: In aqueous solutions, Am(III) ions are hydrated. As pH increases, hydrolysis occurs, leading to the formation of hydroxo species. mdpi.com

Carbonate: Carbonate is a key ligand in most natural waters. It forms strong complexes with Am(III), particularly in neutral to alkaline conditions, significantly affecting its solubility and mobility. mdpi.comnih.govunt.edu

Chloride: As previously noted, chloride forms weak complexes with Am(III) under typical environmental temperatures. usgs.govpsi.ch However, in high-salinity environments, such as brines associated with salt-based nuclear waste repositories, chloride complexation can become more significant. kit.edufas.org

Other Inorganic Ligands: Other inorganic anions like sulfate (B86663), phosphate (B84403), and fluoride (B91410) can also form complexes with americium, influencing its speciation. Phosphate, in particular, forms very strong complexes. nih.gov

Organic Matter: Dissolved organic matter, such as humic and fulvic acids, can form strong, soluble complexes with Am(III), potentially increasing its mobility in the environment. nih.gov

Mineral Surfaces: Americium exhibits a strong tendency to sorb onto the surfaces of minerals, particularly clays (B1170129) and iron oxides like magnetite. kit.eduunt.edu This sorption is a key mechanism for retarding its movement in the subsurface. The process is pH-dependent, with sorption generally increasing at higher pH values. kit.edu However, the presence of strong complexing agents like carbonate can reduce sorption by forming anionic complexes that are repelled by negatively charged mineral surfaces. unt.edu

Microorganisms and Biomolecules: Recent research has highlighted the role of biological molecules in actinide mobility. For example, the protein lanmodulin, produced by certain bacteria, has been shown to bind strongly with Am(III), potentially playing a role in its environmental speciation and transport. researchgate.net

The following table summarizes the key interactions of americium in aqueous environments:

Table 1: Interactions of Americium in Aqueous Media
Interacting Component Predominant Americium Species/Complex Effect on Mobility Reference
Water (Hydrolysis) Am³⁺ (acidic), Am(OH)₂⁺ (near-neutral) Low mobility of hydroxides mdpi.com
Carbonate (CO₃²⁻) Am(CO₃)⁺, Am(CO₃)₂⁻, Am(CO₃)₃³⁻ Increased mobility due to soluble anionic complexes mdpi.comnih.gov
Chloride (Cl⁻) AmCl²⁺ (at high concentrations/temperatures) Minor effect under typical conditions; potentially increases at high salinity/temperature psi.chkit.edu
Organic Matter Am-humate/fulvate complexes Increased mobility nih.gov
Mineral Surfaces Sorbed Am(III) Decreased mobility (retardation) kit.eduunt.edu
Lanmodulin (Protein) Am³⁺-LanM complex Potential for increased mobility researchgate.net

Implications for Nuclear Waste Management Research

The chemistry of this compound and its derivatives is a cornerstone of research for the safe, long-term management of nuclear waste. Americium-241, a decay product of plutonium-241, is a significant contributor to the long-term radiotoxicity of spent nuclear fuel and high-level waste. usgs.govpsi.ch Therefore, understanding its behavior in a geological repository is crucial for safety assessments. psi.ch

Research into americium's environmental chemistry informs several key aspects of nuclear waste management:

Performance Assessment of Repositories: Predictive models for the long-term performance of nuclear waste repositories, such as those in salt, clay, or crystalline rock formations, must accurately account for the speciation, solubility, and mobility of americium. psi.chunt.edu Data on Am(III) complexation with chloride, carbonate, and other ligands under repository-relevant conditions (e.g., elevated temperatures and high salinity) are essential for these models. psi.chkit.edu

Engineered Barrier Systems: The design of engineered barriers within a repository relies on knowledge of radionuclide-material interactions. For instance, materials may be chosen to promote the sorption of americium and limit its migration. unt.edu The decision to use MgO as a backfill material in the Waste Isolation Pilot Plant (WIPP) was partly influenced by its ability to sequester CO₂, thereby reducing the formation of mobile actinide-carbonate complexes. unt.edu

Remediation of Contaminated Sites: Understanding americium's geochemistry is vital for developing effective strategies to remediate contaminated soils and groundwater at legacy nuclear sites. unt.eduresearchgate.net Knowledge of its sorption behavior and interaction with colloids and organic matter helps in predicting its transport and designing remediation techniques. unt.eduresearchgate.net

Advanced Nuclear Fuel Cycle Applications of Americium Chloride

Partitioning and Transmutation Technologies

Partitioning and Transmutation (P&T) are advanced waste management strategies that aim to reduce the long-term radiological impact of high-level nuclear waste. nnl.co.ukxylenepower.com Americium is a primary target for P&T because its isotopes, particularly Americium-241, and their decay products are significant contributors to the long-term heat load and radiotoxicity of spent nuclear fuel. nnl.co.ukxylenepower.com The goal of partitioning is to separate minor actinides like americium from the bulk of used nuclear fuel. skb.seoecd-nea.org This separation is a crucial prerequisite for transmutation, a process that transforms long-lived radioactive nuclides into shorter-lived or stable ones through neutron bombardment in specialized reactors. skb.seoecd-nea.org

Transmutation of americium is most effective in a high-energy neutron field, typically found in fast neutron reactors or accelerator-driven systems (ADS). nnl.co.ukskb.se In a fast neutron spectrum, actinides are more likely to undergo fission rather than being transmuted into even heavier actinides, which can also be highly radioactive. xylenepower.com This makes fast reactors more efficient for the destruction of actinides. xylenepower.com

A significant challenge in implementing P&T for americium is the need to separate it from curium. osti.gov Curium isotopes are highly radioactive and generate significant decay heat and spontaneous fission neutrons, which complicates the fabrication and handling of transmutation fuels and targets. osti.gov Therefore, developing efficient separation processes for americium from curium is a key area of research. osti.gov These separation strategies can be broadly categorized as homogeneous or heterogeneous recycling. In homogeneous recycling, americium is mixed in low concentrations with the main reactor fuel. Heterogeneous recycling involves fabricating dedicated targets with high concentrations of americium for irradiation. iaea.org

Pyroprocessing and Electrorefining for Actinide Recovery

Pyroprocessing is a high-temperature electrometallurgical technique for reprocessing used nuclear fuel. It utilizes molten salts, such as a eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl), as the electrolyte. iaea.orgiaea.org This method offers potential advantages over traditional aqueous reprocessing methods, including compactness and radiation resistance of the process. iaea.org In pyroprocessing, actinides are separated from fission products through electrorefining. iaea.org

During electrorefining, used nuclear fuel is placed in an anode basket, and the actinides are anodically dissolved into the molten chloride salt. researchgate.nettandfonline.com These actinides can then be selectively recovered at a cathode. iaea.org A common approach involves using a solid cathode to recover pure uranium, followed by a liquid cadmium cathode to collectively recover transuranic elements, including plutonium, neptunium (B1219326), and americium. tandfonline.comwikipedia.org The product is a mixed ingot of uranium and transuranic elements. researchgate.net

The electrochemical behavior of americium in molten chloride salts is complex. The reduction of trivalent americium (Am³⁺) to americium metal (Am⁰) on an inert solid electrode occurs in two steps, involving an intermediate divalent state (Am²⁺). researchgate.netiaea.org However, on a liquid cadmium cathode, a single reduction step is observed. iaea.org A significant challenge in pyroprocessing is the separation of americium from lanthanide fission products due to the small differences in the standard free energies of formation of their respective chlorides. google.com Additionally, the multivalent nature of americium in chloride melts can lead to inefficiencies in the deposition process. iaea.org Research has shown that while uranium, neptunium, and plutonium can be separated from rare earths with relative ease, americium tends to be accompanied by some of these fission products in the final recovered material. tandfonline.com

Table 1: Electrochemical Reduction of Americium in LiCl-KCl Eutectic Salt

Electrode TypeReduction MechanismKey Observations
Inert Solid (e.g., Tungsten)Two-step: Am(III) → Am(II) → Am(0)The presence of the intermediate Am(II) state is a key feature. researchgate.netiaea.org
Liquid CadmiumSingle-step: Am(III) → Am(0) (in Cd)Formation of Am-Cd intermetallic compounds facilitates recovery. iaea.org

Fuel Fabrication Research and Material Purity Requirements

The fabrication of fuel containing americium for transmutation purposes is a complex process that requires specialized facilities. oecd-nea.org Due to the high gamma-ray radioactivity of americium, particularly 241Am, fuel fabrication must be conducted in heavily shielded, airtight cells with remote handling capabilities to protect workers from radiation exposure. oecd-nea.org Several fabrication methods are being investigated, including traditional powder metallurgy (mixing, pressing, and sintering), sol-gel methods, and infiltration techniques. oecd-nea.orgiaea.org The sol-gel process is considered advantageous as it can reduce the formation of radioactive dust. oecd-nea.org Another innovative, dust-free method involves the fabrication of porous uranium oxide microspheres followed by a single-step infiltration with an americium nitrate (B79036) solution. researchgate.net

The chemical form of the fuel can vary, with mixed oxide (MOX) fuels being a common subject of research. epj-conferences.orgresearchgate.net Studies have been conducted on americium-plutonium oxide fuels, as well as fuels containing americium, neptunium, and simulated fission products. epj-conferences.orgresearchgate.net Characterization of these fuels is crucial to understanding their behavior under irradiation. Research on irradiated MOX fuel has shown that americium exists predominantly in the trivalent state (Am³⁺) within the fuel matrix. osti.gov The melting point of MOX fuel has been observed to decrease with increasing americium content. researchgate.net

A critical aspect of fuel fabrication is the purity of the starting materials. tandfonline.com There is a significant need for high-purity americium metal and oxide to fabricate fuel pellets for reactor testing. tandfonline.com The presence of impurities can negatively impact the fuel's performance and the efficiency of the transmutation process. Research efforts are focused on developing purification processes to produce high-purity americium from various feedstocks, such as mixed americium-plutonium oxides. rsc.org

Isotope Recovery Processes (e.g., Americium-241)

Americium-241 is a valuable isotope with applications in smoke detectors, neutron sources, and radioisotope power systems. rsc.orgcdc.gov It is produced from the beta decay of Plutonium-241, which is present in aged plutonium materials. gao.govgoogle.com Consequently, significant efforts have been made to develop processes for the recovery and purification of 241Am from these materials. lanl.gov

One of the prominent large-scale recovery operations is the Chloride Extraction and Actinide Recovery (CLEAR) process at Los Alamos National Laboratory (LANL). rsc.orglanl.gov The CLEAR process is coupled with the Experimental Chloride Extraction Line (EXCEL), which recovers plutonium from pyrochemical residues. rsc.org The effluent from the EXCEL process, which contains 241Am, serves as the feed for the CLEAR line. rsc.org

The key step in the CLEAR process is extraction chromatography. lanl.gov Initially, a resin developed at LANL, which uses di-(4-t-butylphenyl)-N,N-di-iso-butylcarbamoylmethylphosphine oxide (m-CMPO) as the extractant, was employed. rsc.orglanl.gov In a typical process, the americium-containing solution in strong hydrochloric acid (6-8 M HCl) is loaded onto columns packed with the resin. rsc.org After washing, the americium is eluted using a lower concentration of HCl (e.g., 0.1 M). rsc.org The recovered americium is then precipitated as an oxalate (B1200264) and calcined at high temperatures to produce americium oxide (AmO₂). lanl.gov

Recent research has focused on improving the efficiency and robustness of the CLEAR process. rsc.org Studies have shown that commercially available diglycolamide (DGA) based resins, such as tetraoctyl-DGA (TODGA) and tetraethyl-hexyl-DGA (TEHDGA), outperform the m-CMPO resin. rsc.orgacs.org These DGA resins are more resistant to chemical and radiolytic degradation and have demonstrated better performance in terms of americium binding capacity, recovery, and purification. rsc.orgosti.gov

Other methods for americium recovery include molten salt extraction, where molten plutonium is agitated with a molten salt mixture (e.g., NaCl-KCl containing MgCl₂) to extract americium into the salt phase. google.com Aqueous recovery processes involving solvent extraction and ion exchange have also been developed to separate americium from various waste streams. osti.goviaea.orgresearchgate.net

Table 2: Comparison of Extraction Chromatography Resins for Americium-241 Recovery

Resin TypeExtractantKey AdvantagesKey Disadvantages
m-CMPOdi-(4-t-butylphenyl)-N,N-di-iso-butylcarbamoylmethylphosphine oxideEstablished process at LANL. rsc.orgSusceptible to radiolytic and chemical degradation. rsc.org
TODGAN,N,N′,N′-tetraoctyl diglycolamideHigher resistance to degradation, better binding capacity and recovery. rsc.orgacs.org
TEHDGAN,N,N′,N′-tetra(2-ethyl hexyl) diglycolamideSimilar advantages to TODGA, faster binding kinetics. rsc.orgacs.org

Analytical Methodologies for Americium Chloride Quantification and Speciation in Research Samples

Radiochemical Separation Procedures

Radiochemical separation is a critical prerequisite for the accurate analysis of americium, aiming to isolate it from matrix components and other interfering radionuclides. nih.govmdpi.com Common techniques include precipitation, ion exchange, and extraction chromatography. pitt.edu

Precipitation methods, such as co-precipitation with barium sulfate (B86663) or calcium oxalate (B1200264), serve as initial purification and concentration steps. nih.gov For instance, in one standardized method, soil samples undergo acid dissolution followed by co-precipitation with calcium oxalate and an iron carrier to initially purify the americium. nih.gov

Ion exchange chromatography is a widely used technique for separating americium from other elements. Anion exchange columns are frequently employed, using various eluents like nitric acid, hydrochloric acid, and ammonium (B1175870) thiocyanate (B1210189) to achieve separation. nih.govosti.gov For example, a procedure for analyzing americium in soil involves passing the sample through a series of anion exchange columns after initial co-precipitation steps. nih.gov Similarly, a one-step ion exchange process using an anionic column has been developed to separate americium, plutonium, and neptunium (B1219326). akjournals.com

Extraction chromatography is another powerful separation tool. Resins like Eichrom's TRU Resin, which contains tri-n-octylphosphine oxide (CMPO), are effective in separating americium. eichrom.comresearchgate.net For example, americium can be separated from other actinides using TRU resin prior to measurement by alpha spectrometry. eichrom.com Solvent extraction techniques using reagents like bis-(2-ethylhexyl) phosphoric acid (HDEHP) in toluene (B28343) or n-hexane are also utilized to separate trivalent actinides, including americium. nih.govpitt.edu

Alpha Spectrometry for Isotopic Analysis

Alpha spectrometry is a primary technique for the isotopic analysis of americium, particularly for quantifying specific isotopes like Americium-241 (²⁴¹Am) and Americium-243 (²⁴³Am). nih.govmdpi.comcdc.gov This method relies on detecting the characteristic alpha particles emitted during the radioactive decay of americium isotopes. mdpi.comnih.gov The distinct energies of these alpha particles allow for the identification and quantification of each isotope. For instance, ²⁴¹Am emits alpha particles with primary energies of 5.486 MeV (85.2%), 5.443 MeV (12.8%), and 5.388 MeV (1.4%). nih.govezag.com

A crucial aspect of alpha spectrometry is the preparation of a thin, uniform source to minimize self-absorption of the alpha particles, which would otherwise degrade the energy spectrum and lead to inaccurate results. nih.gov Electrodeposition is a common method for preparing these sources. nih.govbmuv.de

Due to potential interferences from other alpha-emitting radionuclides, such as Plutonium-238 (²³⁸Pu), which has an alpha energy close to that of ²⁴¹Am, extensive chemical separation and purification are often required before analysis. nih.goveichrom.com The resolution of the alpha spectrum is a key performance indicator, with high-quality sources achieving line widths of less than 20 keV. ezag.com

Gamma Spectrometry for Isotopic and Compositional Analysis

Gamma spectrometry offers a non-destructive method for analyzing americium, particularly the isotope ²⁴¹Am, by detecting the gamma rays emitted during its decay. nih.govmdpi.com The most prominent gamma ray from ²⁴¹Am has an energy of 59.5 keV. nih.govgammaspectacular.com This technique can be advantageous as it often requires minimal or no sample preparation, especially for samples with higher concentrations of americium. nih.goviaea.org

High-purity germanium (HPGe) detectors or phoswich-based detectors are commonly used for gamma spectrometry of americium. nih.gov These detectors can distinguish the 59.5 keV gamma-ray from ²⁴¹Am from other environmental gamma rays and the lower energy photons emitted by plutonium isotopes that are often present alongside americium. nih.gov This makes gamma spectrometry a useful tool for measurements in the field. nih.gov

However, for low-level environmental samples, the low intensity of the gamma emission can be a limitation. iaea.org In such cases, pre-concentration of the sample may be necessary. iaea.org While less prone to interferences from plutonium than alpha spectrometry, Compton scattering from higher-energy gamma rays can increase the background in the region of the 59.5 keV peak, potentially affecting the accuracy of the measurement. tajhizkala.ir

Mass Spectrometric Techniques for Isotope Ratio and Concentration Determination

Mass spectrometry (MS) has emerged as a highly sensitive and accurate technique for determining americium isotope ratios and concentrations. nih.govismas.in The primary methods used are Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govismas.in

Thermal Ionization Mass Spectrometry (TIMS) is a well-established technique known for providing highly accurate isotope ratio measurements. mdpi.comeuropa.eu It is frequently used for the analysis of nuclear fuel samples where sufficient sample material is available. ismas.in For accurate results, TIMS requires the americium to be in a pure chemical form to ensure high ionization efficiency. mdpi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is particularly popular for analyzing environmental and biological samples that contain trace to ultra-trace levels of americium. ismas.in It offers high sensitivity and can be coupled with separation techniques like extraction chromatography to remove interfering elements from the sample matrix before analysis. ismas.in

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that can be used with both TIMS and ICP-MS. rsc.org In this method, a known amount of an isotopic spike, typically enriched in ²⁴³Am, is added to the sample. rsc.org By measuring the altered isotope ratio of ²⁴¹Am/²⁴³Am, the initial concentration of ²⁴¹Am in the sample can be determined with high accuracy. europa.eursc.org

Electrodeposition for Sample Preparation

Electrodeposition is a widely used and effective method for preparing high-quality sources for alpha spectrometry. nih.govresearchgate.net This technique involves the electrochemical deposition of americium from a solution onto a conductive substrate, typically a polished metal disc made of stainless steel, platinum, or titanium. nih.govresearchgate.netakjournals.com The goal is to create a thin, uniform, and adherent layer of the radionuclide, which minimizes self-absorption of the emitted alpha particles and results in a high-resolution alpha spectrum. nih.govresearchgate.net

The process is typically carried out in an electrolytic cell where a current is applied between an anode and the cathode (the sample disc). akjournals.com The electrolyte composition, pH, current density, and deposition time are critical parameters that need to be optimized to achieve a high deposition yield and a quality source. researchgate.netakjournals.com For instance, studies have shown that for the deposition of americium, a pH range of 2-3, a current of 800-900 mA, and a plating time of 90-150 minutes can yield optimal results. researchgate.net The electrolyte can be an aqueous solution, often containing an oxalate buffer, or an organic solution. akjournals.comakjournals.com

Following electrodeposition, the disc is carefully rinsed, dried, and then ready for analysis by alpha spectrometry. akjournals.com

Purification Steps for Interferent Removal

Thorough purification of americium-containing samples is essential to remove interfering substances that can compromise the accuracy of subsequent analytical measurements. nih.govpitt.edu The purification strategy depends on the sample matrix and the chosen analytical technique.

Common purification steps include:

Precipitation: As a preliminary step, co-precipitation with carriers like barium sulfate or calcium oxalate can effectively remove a significant portion of the sample matrix. nih.gov

Solvent Extraction: This technique utilizes the differential solubility of americium complexes in aqueous and organic phases. Reagents such as HDEHP (bis-(2-ethylhexyl) phosphoric acid) and TBP (tri-n-butyl phosphate) are used to selectively extract americium or interfering elements. nih.govresearchgate.net For example, TBP can be used to quantitatively separate uranium from americium. researchgate.net

Ion Exchange and Extraction Chromatography: These are powerful techniques for separating americium from other actinides and lanthanides, which have similar chemical properties. pitt.eduosti.gov Anion exchange chromatography with eluents like hydrochloric acid or nitric acid is frequently employed. nih.govosti.gov Extraction chromatography resins, such as those containing CMPO (carbamoylmethylphosphine oxide), are highly effective for americium purification. pitt.eduresearchgate.net These methods can separate americium from interfering elements like iron, sodium, and calcium. researchgate.net

Future Research Directions for Americium Chloride

Exploration of Novel Synthesis Routes

The development of efficient and clean methods for synthesizing high-purity americium chloride is crucial for its use in research and downstream applications, such as pyroprocessing and target fabrication for transmutation. Future research is focused on moving beyond traditional aqueous methods to more innovative, non-corrosive, and waste-minimizing routes.

Two promising novel synthesis pathways that are subjects of ongoing research are:

Chlorination of Americium Oxide with Zirconium Tetrachloride in Molten Salt: This method involves the reaction of americium oxide (Am₂O₃) with zirconium tetrachloride (ZrCl₄) within a eutectic LiCl-KCl molten salt at approximately 500°C. researchgate.net The formation of americium trichloride (B1173362) (AmCl₃) has been confirmed using techniques like cyclic voltammetry and gamma spectroscopy. researchgate.net A key advantage of this process is that it avoids the production of mixed hazardous-radioactive waste. researchgate.net The byproduct, zirconium oxide (ZrO₂), is not electrochemically active and therefore does not interfere with subsequent electrodeposition reactions. researchgate.net

Reaction of Americium Nitride with Cadmium Chloride: High-purity, oxychloride-free americium trichloride can be synthesized by reacting americium nitride (AmN) with cadmium chloride (CdCl₂) in a dynamic vacuum at temperatures between 600 and 660 K. researchgate.netjaea.go.jpjaea.go.jp This method yields hexagonal AmCl₃ crystals and is advantageous as it does not require the use of corrosive reagents. researchgate.netjaea.go.jpjaea.go.jp The reaction is also suitable for synthesizing other high-purity actinide and lanthanide chlorides. researchgate.netjaea.go.jp

Synthesis RouteReactantsConditionsKey Advantages
Molten Salt ChlorinationAmericium oxide (Am₂O₃), Zirconium tetrachloride (ZrCl₄)Eutectic LiCl-KCl molten salt, ~500°C researchgate.netNo mixed hazardous-radioactive waste, electrochemically inactive byproduct researchgate.net
Nitride ReactionAmericium nitride (AmN), Cadmium chloride (CdCl₂)Dynamic vacuum, 600-660 K researchgate.netjaea.go.jpjaea.go.jpHigh-purity product, no corrosive reagents researchgate.netjaea.go.jp

In-depth Understanding of Complexation Mechanisms

A fundamental understanding of how this compound forms complexes in various media is essential for predicting its behavior in separation processes and in geological repositories. Future research is aimed at elucidating these complexation mechanisms, particularly under conditions relevant to nuclear fuel reprocessing and waste storage.

High-temperature studies are of particular interest due to the heat generated by radioactive decay in stored nuclear waste. psi.ch Spectroscopic techniques, such as Extended X-ray Absorption Fine Structure (EXAFS) and Time-Resolved Laser Fluorescence Spectroscopy (TRLFS), are being employed to study the complexation of Am(III) with chloride ions at elevated temperatures. psi.chacs.org

Key findings from recent research include:

At room temperature and low chloride concentrations, Am(III) exists primarily as the aquo ion, [Am(H₂O)ₙ]³⁺. psi.ch

As the temperature increases, the formation of inner-sphere Am(III)-chloride complexes is significantly enhanced. psi.chacs.org

An EXAFS study revealed that at 200°C in a 3 M chloride solution, Am(III) is coordinated by approximately 2.4 chloride ligands. psi.ch In contrast, at room temperature, chloride complexation is not significant below 8 M Cl⁻ concentration. psi.ch

At 200°C, EXAFS data showed the presence of two chloride ligands in the inner coordination sphere of Am(III) at a distance of 2.78 Å. acs.org

Computational studies using Density Functional Theory (DFT) are also providing valuable insights into the electronic structure and bonding of this compound complexes. These studies have investigated the degree of covalent bonding in the Am-Cl interaction within the AmCl₆³⁻ complex, revealing mixing of both 5f and 6d orbitals of americium with the 3p orbitals of chlorine. acs.org

Development of Advanced Separation Technologies

The separation of americium from lanthanides is a significant challenge in the partitioning and transmutation strategy for managing high-level nuclear waste, due to their similar ionic radii and chemical properties. acs.orgnih.gov Future research is heavily focused on developing more efficient and selective separation technologies.

A key strategy being explored is the control of americium's oxidation state. acs.orgnih.govcjsc.ac.cn By selectively oxidizing Am(III) to higher oxidation states such as Am(V) or Am(VI), its chemical behavior can be sufficiently altered to allow for separation from the trivalent lanthanides. acs.orgnih.govcjsc.ac.cn

Recent advances in this area include:

The use of novel ligands to stabilize higher oxidation states of americium. For instance, a diglycolamide ligand has been used in conjunction with a Bi(V) oxidant to generate stable Am(V), leading to an exceptionally high separation factor of over 10⁴ for americium from lanthanides in a single solvent extraction step. acs.orgnih.gov

The development of new hydrophilic ligands that act as masking agents in the aqueous phase, selectively complexing Am(III) and preventing its extraction into the organic phase along with the lanthanides. nih.gov For example, a novel hydrophilic ligand, N,N'-bis(2-hydroxyethyl)-2,9-dicarboxamide-1,10-phenanthroline (2OH-DAPhen), used with the lipophilic extractant N,N,N',N'-tetraoctyl diglycolamide (TODGA), has shown very high separation factors for Eu/Am. nih.gov

Investigation of new solvent extraction processes, such as the use of H₄TPAEN as a selective stripping agent for Am(III) from an organic phase containing co-extracted actinides and lanthanides. tandfonline.comresearchgate.net

Separation StrategyKey ComponentsMechanismReported Separation Factor (Eu/Am)
Oxidation State ControlDiglycolamide ligand, Bi(V) oxidantSelective oxidation of Am(III) to Am(V) acs.orgnih.gov>10⁴ acs.orgnih.gov
Aqueous ComplexationHydrophilic ligand (e.g., 2OH-DAPhen), Lipophilic extractant (e.g., TODGA)Selective complexation of Am(III) in the aqueous phase nih.govUp to 1365 nih.gov
Selective StrippingStripping agent (e.g., H₄TPAEN)Selective back-extraction of Am(III) from the organic phase tandfonline.comresearchgate.netSignificant separation demonstrated tandfonline.comresearchgate.net

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the properties of this compound and its complexes, thereby guiding experimental efforts. nih.govucl.ac.ukresearchgate.net Future research in this area aims to develop more accurate and predictive models for the behavior of americium in complex chemical environments.

Density Functional Theory (DFT) and Molecular Dynamics (MD-DFT) simulations are being used to investigate various aspects of this compound chemistry:

Coordination Chemistry: Computational models are used to predict the coordination numbers and bond distances of americium with chloride and water molecules in solution. nih.gov For example, MD-DFT calculations of Am(III) in an 11 M HCl solution predicted an average of 1 Cl⁻ and 8.05 H₂O molecules in the inner coordination sphere, which is in good agreement with experimental EXAFS data. nih.gov

Bonding Analysis: Theoretical methods are employed to probe the nature of the Am-Cl bond, quantifying the degree of covalency arising from the involvement of americium's 5f and 6d orbitals. acs.orgresearchgate.net

Thermodynamic Properties: Computational models are being developed to predict the thermodynamic stability of this compound complexes, which is crucial for designing separation processes. acs.org

The continued development of computational methods, particularly those that can accurately account for relativistic effects in heavy elements like americium, will be essential for advancing our predictive capabilities.

Interdisciplinary Studies at the Nexus of Materials Science and Nuclear Chemistry

The challenges associated with the nuclear fuel cycle and waste management necessitate a multidisciplinary approach. The intersection of materials science and nuclear chemistry is a particularly fertile ground for future research on this compound. ansto.gov.au

Key areas of interdisciplinary research include:

Advanced Nuclear Waste Forms: Materials scientists and nuclear chemists are collaborating to develop durable crystalline solid matrices for the long-term storage of americium and other minor actinides. ansto.gov.au These "waste forms" are designed to incorporate actinides into their crystal lattice, providing high resistance to radiation damage and aqueous corrosion, thus ensuring their safe containment in a geological repository. ansto.gov.au this compound can serve as a precursor for the synthesis of these advanced ceramic and glass-ceramic waste forms.

Molten Salt Reactor (MSR) Fuels: this compound is a key component of the fuel salts being developed for certain types of MSRs. inl.gov These reactors are designed to "burn" or transmute long-lived actinides like americium into shorter-lived fission products, thereby reducing the long-term radiotoxicity of nuclear waste. inl.govwikipedia.org Research in this area involves synthesizing and characterizing the thermophysical and electrochemical properties of molten salts containing AmCl₃ to ensure safe and efficient reactor operation. inl.gov

These interdisciplinary studies are crucial for developing innovative solutions for a sustainable nuclear energy future, where americium is managed not just as a waste product but as a valuable resource.

Q & A

Basic: What are the established methods for synthesizing americium chloride (AmCl₃) in a research laboratory?

This compound is typically synthesized through precipitation or direct chlorination. A common approach involves converting americium(III) nitrate solutions to AmCl₃ by reacting with hydrochloric acid (HCl) under controlled conditions. For safer handling, AmCl₃ solutions can be converted to solid forms like americium dioxide (AmO₂) via thermal decomposition, as described in Oak Ridge National Laboratory’s method to address alpha radiation-induced container corrosion . Structural characterization of the product (e.g., monoclinic crystal structure for hexahydrate AmCl₃·6H₂O) requires X-ray diffraction (XRD) and spectroscopy to confirm purity .

Advanced: How can researchers design experiments to study AmCl₃ behavior in molten chloride salt reactors?

Molten salt reactors (MSRs) using chloride salts (e.g., NaCl-MgCl₂) require rigorous experimental setups to analyze AmCl₃’s thermochemical stability and neutronics. Key steps include:

  • Salt Synthesis : Prepare AmCl₃ via chlorination of americium oxide in inert atmospheres to avoid oxidation .
  • Corrosion Testing : Use nickel-based alloys in chloride salt loops (e.g., CEA/CNRS facilities) to assess material compatibility at temperatures up to 650°C .
  • Neutronic Modeling : Couple thermal-hydraulic simulations with experimental data to predict AmCl₃’s role in minor actinide incineration (e.g., ARAMIS-A reactor design) .

Basic: What analytical techniques are used to determine the purity and stoichiometry of AmCl₃?

Analytical methods include:

  • Spectrophotometry : Quantify americium concentration in solution using UV-Vis absorption peaks (e.g., 503 nm for Am³⁺) .
  • Mass Spectrometry : Confirm isotopic composition (e.g., ²⁴¹Am vs. ²⁴³Am) .
  • XRD : Identify crystal phases (e.g., monoclinic AmCl₃·6H₂O with lattice parameters a = 970.2 pm, b = 656.7 pm, c = 800.9 pm) .
  • Thermogravimetric Analysis (TGA) : Monitor dehydration steps for hydrates .

Advanced: How can conflicting data on AmCl₃ separation from lanthanides in chloride systems be resolved?

Studies report low separation factors (e.g., Ce/Am = <10) using PC88A extractants in chloride media, conflicting with pyrochemical methods (e.g., NaCl-KCl-MgCl₂ salt equilibration at 800°C) that reduce Am concentrations below 1000 ppm . To resolve discrepancies:

  • Variable Screening : Test solvent extraction (e.g., Cyanex 572) vs. electrorefining (e.g., Gibbs free energy-driven separation) under identical AmCl₃ concentrations .
  • Data Normalization : Use F-tests to isolate variables (e.g., solution composition, dilution) affecting Am retention, as demonstrated in ammonium molybdophosphate studies .

Basic: What safety protocols are critical when handling AmCl₃ in laboratory settings?

  • Containment : Use double-walled gloveboxes with HEPA filtration to prevent airborne contamination .
  • Radiation Shielding : Employ lead-glass shields for gamma emissions (e.g., ²⁴¹Am’s 59.5 keV photon) .
  • Biomonitoring : Urinalysis and lung counters to track internal exposure, as systemic absorption rates (Type M, fₐ = 0.2–0.4) indicate significant retention in bones/liver .

Advanced: What methodologies address AmCl₃’s radiolytic decomposition in long-term storage?

  • Solid-State Stabilization : Convert AmCl₃ solutions to stable oxides (AmO₂) via precipitation with NH₄OH, followed by calcination at 800°C .
  • Salt Matrix Encapsulation : Co-precipitate AmCl₃ with borosilicate glass matrices to mitigate alpha-induced chloride gas release .

Basic: How is the empirical formula of AmCl₃ determined experimentally?

  • Gravimetric Analysis : Precipitate Am³⁺ with oxalic acid, ignite to AmO₂, and calculate chloride content via mass difference .
  • Electron Microprobe : Quantify Am:Cl ratios in microcrystalline samples .

Advanced: What are the challenges in modeling AmCl₃’s thermodynamic properties for pyroprocessing?

  • Data Gaps : Limited high-temperature Gibbs free energy values for AmCl₃ compared to PuCl₃ or UCl₃ .
  • Computational Methods : Combine CALPHAD (CALculation of PHAse Diagrams) with density functional theory (DFT) to predict phase equilibria in NaCl-AmCl₃ systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.